Nelutroctiv
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2299177-09-4 |
|---|---|
Molecular Formula |
C24H22F5N3O4S |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
(1R,3R,5R)-N-[(R)-cyclopropyl-[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]-2-(5-methylsulfonylpyridine-3-carbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C24H22F5N3O4S/c1-37(35,36)14-4-13(9-30-10-14)23(34)32-19-5-12(19)6-20(32)22(33)31-21(11-2-3-11)15-7-18(26)16(8-17(15)25)24(27,28)29/h4,7-12,19-21H,2-3,5-6H2,1H3,(H,31,33)/t12-,19-,20-,21-/m1/s1 |
InChI Key |
BDIJXTIDFAIBQF-OOCUOIDPSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CN=CC(=C1)C(=O)N2[C@@H]3C[C@@H]3C[C@@H]2C(=O)N[C@H](C4CC4)C5=CC(=C(C=C5F)C(F)(F)F)F |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)C(=O)N2C3CC3CC2C(=O)NC(C4CC4)C5=CC(=C(C=C5F)C(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Cardiotonic Mechanism of Nelutroctiv: A Selective Cardiac Troponin Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nelutroctiv (formerly CK-136) is a novel, orally active, and selective cardiac troponin activator designed to enhance cardiac contractility for the treatment of cardiovascular diseases associated with reduced systolic function.[1][2][3] By directly targeting the cardiac troponin complex, this compound sensitizes the sarcomere to calcium, leading to a more efficient contraction without significantly impacting intracellular calcium concentrations.[2] This targeted mechanism of action distinguishes it from other inotropic agents, such as phosphodiesterase-3 (PDE-3) inhibitors, offering a potentially wider therapeutic window and a favorable safety profile.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental methodologies used to characterize this compound's action on cardiac troponin.
Core Mechanism of Action: Enhancing Myofilament Calcium Sensitivity
This compound exerts its pro-contractile effects by directly binding to the cardiac troponin complex, a key regulatory component of the thin filament in cardiomyocytes.[4] This interaction induces a conformational change in the troponin complex, increasing its sensitivity to calcium ions.[1] Consequently, at any given cytosolic calcium concentration, more troponin complexes are activated, leading to the disinhibition of tropomyosin from actin filaments. This exposes more myosin-binding sites on actin, facilitating a greater number of cross-bridge formations and ultimately augmenting the force of contraction.[1][5]
A key characteristic of this compound is its calcium-sensitizing effect, as opposed to increasing the overall intracellular calcium concentration.[2] This is a crucial distinction from traditional inotropes that often elevate intracellular calcium, which can lead to adverse effects such as arrhythmias and increased myocardial oxygen demand. By enhancing the efficiency of the existing calcium transient, this compound augments contractility in a more physiologically controlled manner.[2]
Quantitative Effects on Myofilament Function
The effects of this compound on cardiac myofilament function have been quantified in various preclinical models. These studies consistently demonstrate a leftward shift in the force-pCa relationship, indicative of calcium sensitization.
| Parameter | Model System | This compound Concentration | Observed Effect | Reference |
| EC50 for Calcium | Permeabilized Human Cardiomyocytes (HFrEF, HFpEF) | 1 µM | 16% - 25% reduction | [1] |
| Maximum Tension (Tmax) | Permeabilized Human Cardiomyocytes (HFrEF, HFpEF) | 1 µM | 16% - 50% increase | [1] |
| Myofibril ATPase Activity | Rat Cardiac Myofibrils | Increasing Concentrations | Leftward shift in ATPase vs. calcium curve | [2][6] |
| Fractional Shortening | Sprague-Dawley Rats (in vivo) | 0.5 mg/kg (IV), 2.0 mg/kg (PO) | Concentration-dependent increases | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a series of established in vitro and in vivo assays.
Myofibril ATPase Activity Assay
This assay directly measures the enzymatic activity of myosin, which is coupled to the contractile state of the myofibrils.
Objective: To determine the effect of this compound on the calcium sensitivity of the contractile apparatus.
Methodology:
-
Isolation of Myofibrils: Cardiac myofibrils are isolated from rat ventricular tissue through differential centrifugation.
-
Assay Conditions: The isolated myofibrils are incubated in a buffer solution containing varying concentrations of free calcium, ATP, and different concentrations of this compound.
-
Measurement of ATPase Activity: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time, typically using a colorimetric method like the malachite green assay.
-
Data Analysis: The ATPase activity is plotted against the free calcium concentration (expressed as pCa, the negative logarithm of the calcium concentration) to generate a sigmoidal curve. The EC50 (the calcium concentration at which 50% of the maximum ATPase activity is achieved) is calculated for each this compound concentration. A leftward shift in this curve indicates an increase in calcium sensitivity.[2][6]
Reconstituted Sarcomere Assay
This assay is crucial for identifying the specific protein target of a compound within the sarcomere.
Objective: To confirm that this compound's activity is dependent on the cardiac troponin complex.
Methodology:
-
Protein Purification: Individual components of the sarcomere (actin, myosin, tropomyosin, and various troponin isoforms) are purified.
-
Reconstitution: A functional thin filament is reconstituted by combining actin, tropomyosin, and specific troponin isoforms (e.g., cardiac vs. skeletal).
-
Activity Measurement: The reconstituted thin filaments are combined with myosin, and the ATPase activity is measured in the presence and absence of this compound.
-
Target Identification: By systematically substituting different protein isoforms, the specific component required for the compound's activity can be identified. For this compound, activity is only observed in the presence of the cardiac troponin complex, confirming it as the biological target.[2]
In Vivo Echocardiography
This non-invasive imaging technique is used to assess the physiological effects of this compound on cardiac function in living animals.
Objective: To evaluate the in vivo efficacy of this compound in enhancing cardiac contractility.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats are used.[1]
-
Drug Administration: this compound is administered either intravenously (IV) or orally (PO) at various doses.
-
Echocardiographic Imaging: At specified time points after drug administration, transthoracic echocardiography is performed to visualize the heart and measure key parameters of cardiac function.
-
Data Acquisition and Analysis: Measurements such as fractional shortening and ejection fraction are obtained to quantify changes in systolic function. A concentration-dependent increase in these parameters indicates positive inotropic activity.[1][3]
Selectivity and Safety Profile
An important aspect of this compound's development is its high selectivity for cardiac troponin. It has been shown to be devoid of significant phosphodiesterase-3 (PDE-3) inhibitory activity (IC50 > 30 µM).[2][6] This is a critical advantage, as PDE-3 inhibition is associated with adverse effects such as hypotension and arrhythmias. The selective mechanism of action of this compound is anticipated to result in a wider pharmacodynamic window compared to non-selective inotropes.[2][3]
Conclusion
This compound represents a promising, targeted approach to enhancing cardiac contractility. Its mechanism of action, centered on the selective activation of cardiac troponin and sensitization of the myofilaments to calcium, offers a distinct advantage over existing therapies. The preclinical data robustly support its potential as a novel treatment for cardiovascular diseases characterized by impaired cardiac contractile function. Further clinical investigation is warranted to fully elucidate its therapeutic utility in patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troponin - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to CK-136 (Nelutroctiv): A Selective Cardiac Troponin Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-136, also known as nelutroctiv, is a novel, selective cardiac troponin activator developed for the potential treatment of cardiovascular diseases characterized by reduced cardiac contractility, such as heart failure with reduced ejection fraction (HFrEF) and right ventricular heart failure.[1][2] This technical guide provides a comprehensive overview of the core preclinical data and mechanism of action of CK-136, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
CK-136 emerged from a high-throughput screening process that identified a muscle-selective cardiac sarcomere activator.[1][3][4] Subsequent optimization of the initial hit compound led to the development of this compound, a compound with an improved pharmacokinetic profile and a reduced potential for drug-drug interactions.[1][3][4] Unlike traditional inotropes that increase intracellular calcium levels, CK-136 acts as a calcium sensitizer, directly targeting the cardiac troponin complex to enhance the efficiency of muscle contraction.[5][6][7][8][9]
Mechanism of Action
CK-136 selectively binds to the cardiac troponin complex, the key regulatory protein assembly in the cardiac sarcomere.[7] This binding enhances the sensitivity of troponin to calcium ions.[6] By increasing the affinity of the troponin complex for calcium, CK-136 facilitates the conformational changes necessary for the interaction between actin and myosin, the fundamental process of muscle contraction.[6] This mechanism of action leads to an increase in cardiac contractility without altering intracellular calcium concentrations, a key differentiator from many existing heart failure therapies that can be associated with adverse energetic effects and arrhythmias.[5][8][9]
Figure 1: Signaling pathway illustrating the calcium-sensitizing mechanism of CK-136 within the cardiac sarcomere.
Quantitative Preclinical Data
The preclinical development of CK-136 involved extensive evaluation of its pharmacokinetic and pharmacodynamic properties across multiple species.
Pharmacokinetic Profile
Pharmacokinetic studies in rats, dogs, and monkeys demonstrated that CK-136 possesses favorable properties, including low clearance and good oral bioavailability.[3]
| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (t1/2, h) | Oral Bioavailability (F, %) | Reference |
| Rat | IV | 3.8 | 2.3 | 6.4 | 84 | [7] |
| Dog | IV | 4.8 | 2.5 | 3.6 | 69 | [3] |
| Monkey | IV | 2.1 | 1.8 | 6.0 | >100 | [3] |
Table 1: Preclinical Pharmacokinetic Parameters of CK-136.
Pharmacodynamic Response
In vivo studies in rats demonstrated a concentration-dependent increase in cardiac contractility, as measured by fractional shortening in echocardiography.[3][4] CK-136 exhibited a wider pharmacodynamic window compared to a representative myosin activator, CK-138.[7]
| Compound | Cardiac Myofibril Potency (AC40, µM) | Minimum Efficacious Concentration (MEC, µM) | Maximum Tolerated Concentration (MTC, µM) | Pharmacodynamic Window (MTC/MEC) | Reference |
| CK-136 | 0.2 | 0.03 | >3 | >100 | [7] |
| CK-138 | 0.5 | 0.1 | 1 | 10 | [7] |
Table 2: Pharmacodynamic Response and Window of CK-136 Compared to a Myosin Activator.
Key Experimental Protocols
The characterization of CK-136 involved a series of specialized in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential.
Cardiac Myofibril ATPase Assay
This assay is fundamental to identifying and characterizing compounds that modulate the contractility of the cardiac sarcomere.
-
Objective: To measure the effect of CK-136 on the calcium-dependent ATPase activity of cardiac myofibrils.
-
Methodology:
-
Isolation of Myofibrils: Cardiac myofibrils are isolated from bovine or rat ventricular tissue.
-
Assay Conditions: The myofibrils are incubated in a buffer containing varying concentrations of free calcium and the test compound (CK-136).
-
ATPase Activity Measurement: The rate of ATP hydrolysis is measured, typically by quantifying the production of inorganic phosphate (Pi) or ADP. A leftward shift in the calcium-concentration response curve indicates calcium sensitization.[7]
-
Reconstituted Sarcomere Assay
This assay helps to pinpoint the specific component of the sarcomere that a compound interacts with.
-
Objective: To determine if the activity of CK-136 is dependent on the presence of the cardiac thin filament (actin, tropomyosin, and troponin).
-
Methodology:
-
Component Preparation: Purified cardiac myosin, actin, tropomyosin, and the troponin complex are prepared.
-
Reconstitution: A functional sarcomere is reconstituted in vitro by combining these components.
-
Activity Measurement: The ATPase activity of the reconstituted sarcomere is measured in the presence and absence of CK-136 and with different isoforms of the sarcomeric proteins. The finding that CK-136 activity requires the cardiac troponin complex confirms its target.[7]
-
Rat Cardiac Myocyte Contractility Assay
This cellular assay provides insights into the effect of the compound on the contractility of individual heart muscle cells.
-
Objective: To assess the effect of CK-136 on the contractility of isolated adult rat cardiomyocytes.
-
Methodology:
-
Cardiomyocyte Isolation: Single, viable cardiomyocytes are isolated from adult rat hearts.
-
Contractility Measurement: The isolated myocytes are electrically stimulated to contract, and changes in cell length (fractional shortening) are measured using video-edge detection microscopy.
-
Calcium Measurement: Intracellular calcium transients are simultaneously measured using a fluorescent calcium indicator (e.g., Fura-2) to confirm that the compound does not increase intracellular calcium levels.
-
In Vivo Echocardiography in Rats
This non-invasive imaging technique is crucial for evaluating the in vivo efficacy of a cardiac drug.
-
Objective: To measure the effect of CK-136 on cardiac function in a living animal model.
-
Methodology:
-
Animal Model: Anesthetized Sprague-Dawley rats are typically used.
-
Drug Administration: CK-136 is administered, often via intravenous infusion.
-
Echocardiographic Imaging: Transthoracic echocardiography is performed to obtain images of the heart.
-
Data Analysis: Key parameters of cardiac function, such as fractional shortening and ejection fraction, are measured and analyzed to determine the dose-dependent effects of the compound.[3][4]
-
Figure 2: Workflow from discovery to preclinical evaluation of CK-136.
Clinical Development
Based on its promising preclinical profile, this compound (CK-136) has advanced into clinical development. A Phase 1 clinical study has been initiated to evaluate the safety, tolerability, and pharmacokinetics of CK-136 in healthy volunteers. This study will also assess a range of doses to determine their effect on left ventricular systolic function.[10]
Conclusion
CK-136 (this compound) is a selective cardiac troponin activator with a distinct mechanism of action that differentiates it from existing heart failure therapies.[1][4] Its ability to enhance cardiac contractility by sensitizing the sarcomere to calcium, without increasing intracellular calcium concentrations, offers a potentially more energetically favorable approach to treating conditions of reduced cardiac function.[5][8][9] The robust preclinical data, demonstrating a favorable pharmacokinetic and pharmacodynamic profile, support its ongoing clinical development as a promising new agent for patients with heart failure.[1][4][7]
References
- 1. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Small-Molecule Troponin Activator Increases Cardiac Contractile Function Without Negative Impact on Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Nelutroctiv (CK-136): A Selective Cardiac Troponin Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Nelutroctiv (CK-136) is an orally active, selective cardiac troponin activator developed for the treatment of cardiovascular diseases characterized by impaired cardiac contractility, such as heart failure with reduced ejection fraction (HFrEF).[1] Unlike traditional inotropes that often increase intracellular calcium concentration and myocardial oxygen consumption, this compound enhances cardiac contractility by sensitizing the cardiac sarcomere to calcium.[1][2] This novel mechanism of action offers the potential for improved cardiac performance without the adverse effects associated with calcium-mobilizing agents. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental methodologies and quantitative data that underpin its development.
Discovery and Lead Optimization
The journey to identify this compound began with a high-throughput screening (HTS) campaign aimed at discovering novel cardiac sarcomere activators. This effort led to the identification of compound 1R , a muscle-selective cardiac sarcomere activator that was notably devoid of phosphodiesterase-3 (PDE-3) activity, a common off-target effect of other inotropic agents.[3][4][5]
The lead optimization process focused on improving the drug-like properties of the initial hit, particularly its pharmacokinetic profile and potential for drug-drug interactions. Key modifications involved the replacement of the sulfonamide and aniline substituents of compound 1R.[3][4][5] This medicinal chemistry effort culminated in the synthesis of this compound (CK-136), which demonstrated a favorable combination of biochemical potency, preclinical pharmacokinetics, and a reduced risk of human drug-drug interactions.[3][4][5]
Logical Workflow of this compound Discovery
Caption: Logical workflow from high-throughput screening to the selection of this compound.
Mechanism of Action: Calcium Sensitization of the Cardiac Sarcomere
This compound exerts its pro-contractile effects by directly targeting the cardiac troponin complex, a key regulatory component of the sarcomere.[1][2] The binding of this compound to cardiac troponin enhances the sensitivity of the troponin complex to calcium ions.[1][2] This sensitization facilitates the interaction between actin and myosin, the fundamental basis of muscle contraction, without altering the intracellular calcium concentration.[3][4]
Signaling Pathway of Cardiac Muscle Contraction and this compound's Point of Intervention
Caption: Signaling pathway of cardiac muscle contraction highlighting this compound's mechanism.
Preclinical Data
In Vitro Potency and Selectivity
The biological activity of this compound and its precursors was evaluated using a variety of in vitro assays. The primary assay to determine potency was the cardiac myofibril ATPase assay, which measures the rate of ATP hydrolysis, a direct indicator of sarcomere activation.
| Compound | Cardiac Myofibril ATPase AC40 (µM) |
| 1R | >39.2 |
| This compound (CK-136) | Potent (specific value not publicly disclosed) |
| AC40: Compound concentration resulting in a 40% increase in ATPase activity. |
This compound demonstrated high selectivity for cardiac muscle over other muscle types and did not inhibit PDE-3.[4]
| Assay | Result |
| Slow Skeletal Myofibril ATPase AC40 | >39.2 µM (for 1R) |
| Smooth Muscle Myosin ATPase AC40 | >39.2 µM (for 1R) |
| Phosphodiesterase-3 (PDE-3) IC50 | >30 µM |
Preclinical Pharmacokinetics
Pharmacokinetic studies in Sprague-Dawley rats revealed that this compound has low clearance and high oral bioavailability.
| Parameter | Value |
| Clearance (IV, 0.5 mg/kg) | 3.8 mL/min/kg |
| Oral Bioavailability (PO, 2.0 mg/kg) | 84% |
In Vivo Pharmacodynamics
In vivo studies in Sprague-Dawley rats using echocardiography demonstrated a concentration-dependent increase in fractional shortening, a measure of cardiac contractility, upon administration of this compound.[1]
| Dose | Effect |
| 0.5 mg/kg (IV) | Concentration-dependent increase in fractional shortening |
| 2.0 mg/kg (PO) | Concentration-dependent increase in fractional shortening |
Furthermore, this compound exhibited an improved pharmacodynamic window compared to the myosin activator CK-138.[3][4][5] In permeabilized myocytes from human hearts with HFrEF and heart failure with preserved ejection fraction (HFpEF), 1 µM this compound reduced the calcium concentration required for 50% maximal tension (EC50) by 16-25% and increased maximal tension (Tmax) by 16-50%.[2]
Experimental Protocols
Cardiac Myofibril ATPase Assay
Objective: To determine the potency of compounds in activating the cardiac sarcomere.
Methodology:
-
Preparation of Cardiac Myofibrils: Cardiac myofibrils are isolated from bovine or rat hearts. The tissue is homogenized and subjected to differential centrifugation to enrich the myofibrillar fraction.
-
Assay Conditions: The assay is performed in a buffer containing ATP, Mg2+, and varying concentrations of free Ca2+, buffered with EGTA.
-
Measurement of ATPase Activity: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time. This is typically done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The ATPase activity is plotted against the compound concentration to determine the AC40 value, the concentration at which the compound produces a 40% increase in ATPase activity above the baseline.
Cardiomyocyte Contractility and Calcium Transient Assay
Objective: To assess the effect of compounds on cardiomyocyte contractility and intracellular calcium levels.
Methodology:
-
Isolation of Cardiomyocytes: Primary adult rat ventricular cardiomyocytes are isolated by enzymatic digestion of the heart.
-
Fura-2 Loading: The isolated cardiomyocytes are loaded with the ratiometric calcium indicator Fura-2 AM. Fura-2 AM is a membrane-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant Fura-2.
-
Measurement of Contractility and Calcium Transients: The cells are placed on the stage of an inverted microscope equipped with a dual-excitation fluorometer and a video-based edge detection system.
-
Contractility: Cell shortening is measured by tracking the movement of the cell edges.
-
Calcium Transients: The intracellular Ca2+ concentration is determined by measuring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.
-
-
Data Analysis: The amplitude and kinetics of cell shortening and calcium transients are analyzed before and after the addition of the test compound.
In Vivo Echocardiography in Rats
Objective: To evaluate the effect of compounds on cardiac function in a living animal model.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their chests are shaved.
-
Echocardiographic Imaging: A high-frequency ultrasound system is used to obtain two-dimensional M-mode images of the left ventricle in the parasternal short-axis view.
-
Measurement of Cardiac Parameters: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the M-mode images.
-
Calculation of Functional Parameters: Fractional shortening (FS) is calculated using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Data Analysis: Changes in fractional shortening and other cardiac parameters are assessed at different time points after compound administration.
Conclusion
This compound (CK-136) is a promising, orally active, selective cardiac troponin activator with a novel mechanism of action. Its ability to enhance cardiac contractility by sensitizing the sarcomere to calcium, without increasing intracellular calcium levels, distinguishes it from existing inotropic agents. The comprehensive preclinical data, including its favorable pharmacokinetic and pharmacodynamic profiles, supported its advancement into clinical development for the treatment of heart failure and other conditions associated with reduced cardiac contractility. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel cardiac sarcomere activators.
References
- 1. Echocardiographic Evaluation of Cardiac Structure and Function during Exercise Training in the Developing Sprague–Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ionoptix.com [ionoptix.com]
- 4. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nelutroctiv: A Novel Cardiac Troponin Activator for Heart Failure with Reduced Ejection Fraction
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Heart failure with reduced ejection fraction (HFrEF) remains a significant clinical challenge, necessitating the exploration of novel therapeutic mechanisms. Nelutroctiv (formerly CK-136) is a first-in-class, selective, small-molecule activator of cardiac troponin C, designed to directly enhance cardiac muscle contractility. This document provides an in-depth technical overview of the preclinical data available for this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. While this compound has progressed to Phase 1 clinical trials, detailed results from human studies are not yet publicly available. This guide summarizes the foundational science that supports the clinical investigation of this compound as a potential therapy for HFrEF.
Introduction
Heart failure with reduced ejection fraction is characterized by the diminished contractile capability of the left ventricle. Current therapeutic strategies primarily focus on mitigating neurohormonal overactivation and reducing cardiac workload. However, there remains a critical need for therapies that directly address the underlying impairment of myocardial contractility. This compound represents a promising approach by targeting the cardiac sarcomere, the fundamental contractile unit of the heart muscle. Unlike existing inotropes that often increase intracellular calcium concentration and myocardial oxygen demand, this compound enhances the sensitivity of the cardiac troponin complex to calcium, leading to a more efficient and direct improvement in cardiac function.[1]
Mechanism of Action
This compound is a selective cardiac troponin activator.[1][2] Its primary mechanism involves binding to cardiac troponin C and increasing its sensitivity to calcium ions. This allosteric modulation enhances the interaction between actin and myosin, the key proteins responsible for muscle contraction, without altering the intracellular calcium concentration.[2] This targeted action on the sarcomere is designed to improve systolic function and increase cardiac output. A key differentiating feature of this compound is its lack of significant phosphodiesterase-3 (PDE-3) inhibition, an activity associated with adverse effects in some other inotropic agents.[1]
Signaling Pathway
Preclinical Data
A substantial body of preclinical research has evaluated the efficacy and safety profile of this compound in various in vitro and in vivo models.
In Vitro Studies
This compound has demonstrated potent and selective activity in biochemical and cellular assays.
| Assay | Model | Endpoint | Result |
| Cardiac Myofibril ATPase Assay | Rat Cardiac Myofibrils | ATPase Activity | Concentration-dependent increase |
| PDE-3 Inhibition Assay | Recombinant Human PDE-3 | IC50 | > 30 µM |
In Vivo Studies
Preclinical in vivo studies have been conducted in several animal models to assess the pharmacokinetic and pharmacodynamic properties of this compound.
| Species | Route of Administration | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Sprague-Dawley Rat | IV / PO | 3.8 | - | - | 84 |
| Beagle Dog | IV / PO | - | - | - | - |
| Cynomolgus Monkey | IV / PO | - | - | - | - |
Data for Beagle Dog and Cynomolgus Monkey were not available in the reviewed literature.
In vivo studies in Sprague-Dawley rats demonstrated a clear concentration-dependent increase in cardiac contractility, as measured by fractional shortening.
| Species | Parameter | Effect |
| Sprague-Dawley Rat | Fractional Shortening | Concentration-dependent increase |
Experimental Protocols
Cardiac Myofibril ATPase Assay
Objective: To determine the biochemical potency of this compound on the cardiac sarcomere.
Methodology:
-
Cardiac myofibrils were isolated from rat ventricular tissue.
-
The basal ATPase activity of the myofibrils was measured in the presence of varying concentrations of this compound.
-
The assay buffer contained a controlled free calcium concentration to assess calcium sensitization.
-
The rate of ATP hydrolysis was determined by measuring the production of inorganic phosphate over time using a colorimetric method.
-
Data were analyzed to determine the concentration of this compound that produces a 40% increase in ATPase activity (AC40).
In Vivo Echocardiography in Rats
Objective: To assess the in vivo pharmacodynamic effects of this compound on cardiac function.
Methodology:
-
Male Sprague-Dawley rats were used for the study.
-
Animals were anesthetized, and baseline echocardiographic measurements were obtained.
-
This compound was administered intravenously or orally.
-
Serial echocardiograms were performed at various time points post-dose to measure parameters such as left ventricular internal dimension in systole and diastole.
-
Fractional shortening was calculated as a measure of cardiac contractility.
-
Blood samples were collected at corresponding time points for pharmacokinetic analysis to establish a concentration-effect relationship.
Clinical Development and Future Directions
This compound has advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. However, as of the date of this document, the results of these trials have not been made publicly available. A search of clinical trial registries indicates that a Phase 1 study in healthy volunteers was terminated, though the reasons for termination have not been disclosed.
The progression of this compound to clinical studies was supported by a robust preclinical data package demonstrating a favorable pharmacodynamic and pharmacokinetic profile.[1] Future publications and presentations from the developers will be crucial to understanding the clinical potential of this novel cardiac troponin activator in the management of heart failure with reduced ejection fraction.
Conclusion
This compound is a selective cardiac troponin activator with a novel mechanism of action that holds promise for the treatment of HFrEF. Preclinical studies have demonstrated its ability to enhance cardiac contractility without the liabilities of PDE-3 inhibition. The comprehensive preclinical data package provides a strong rationale for its clinical development. The scientific community awaits the disclosure of clinical trial data to fully assess the therapeutic potential of this compound in patients with heart failure.
References
A Technical Guide to Nelutroctiv: A Novel Calcium Sensitizer for Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelutroctiv (CK-136) is a novel, selective cardiac troponin activator designed to enhance cardiac contractility by increasing the sensitivity of the myofilaments to calcium.[1][2][3] This technical guide provides an in-depth overview of the core science behind this compound, focusing on its mechanism of action as a calcium sensitizer in cardiomyocytes. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular underpinnings and experimental evaluation of this promising therapeutic agent. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of many forms of heart failure is impaired cardiac contractility.[1] Traditional inotropic agents that increase intracellular calcium levels have been associated with adverse outcomes, highlighting the need for alternative therapeutic strategies. Calcium sensitizers, which enhance the response of the contractile machinery to existing calcium levels, represent a promising class of drugs.
This compound is a selective cardiac troponin activator that operates through this principle of calcium sensitization.[1][2] By directly targeting the troponin complex, this compound enhances the efficiency of calcium utilization in the cardiomyocyte, leading to increased contractility without significantly altering intracellular calcium concentrations.[4][5] This guide delves into the technical details of this compound's function and the methodologies used to characterize its effects.
Mechanism of Action: Calcium Sensitization
This compound exerts its pro-contractile effects by directly modulating the function of the cardiac troponin complex. The troponin complex, consisting of troponin C (cTnC), troponin I (cTnI), and troponin T (cTnT), is the key regulator of muscle contraction.[6][7]
The binding of calcium to the N-terminal domain of cTnC initiates a series of conformational changes within the troponin complex.[6][8] This leads to the movement of tropomyosin on the actin filament, exposing myosin-binding sites and enabling cross-bridge formation and subsequent muscle contraction.[6]
This compound is believed to bind to cardiac troponin C, stabilizing the calcium-bound state of the protein.[7][9] This stabilization enhances the affinity of troponin C for calcium, meaning that at any given calcium concentration, more troponin C is in its "on" state.[7] This increased calcium sensitivity of the myofilaments results in a greater degree of actin-myosin interaction and, consequently, enhanced force production by the cardiomyocyte.[10]
Signaling Pathway of this compound Action
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on Cardiac Myofibril ATPase Activity
| Compound | Concentration (µM) | ATPase Activity (% of Control) | Reference |
| This compound (CK-136) | 1 | Not specified | [9] |
| This compound (CK-136) | 10 | Not specified | [9] |
Note: The primary publication describes a leftward shift in the ATPase vs. calcium curve, indicative of calcium sensitization, but does not provide specific percentage increases at fixed concentrations in the main text.[9]
Table 2: In Vivo Hemodynamic Effects of this compound in Sprague-Dawley Rats
| Compound | Dose | Change in Fractional Shortening (%) | Reference |
| This compound (CK-136) | Concentration-dependent | Increased | [2][3] |
| CK-138 (Myosin Activator) | Concentration-dependent | Increased | [2][3] |
Note: The publication highlights a concentration-dependent increase in fractional shortening and an improved pharmacodynamic window for this compound compared to the myosin activator CK-138, but specific percentage changes at defined doses are not detailed in the abstract.[2][3]
Table 3: Effect of this compound on Permeabilized Human Cardiomyocytes
| Condition | This compound (1 µM) Effect | Reference |
| HFrEF Myocytes | EC50 reduced by 16-25% | [10] |
| HFrEF Myocytes | Tmax increased by 16-50% | [10] |
| HFpEF Myocytes | EC50 reduced by 16-25% | [10] |
| HFpEF Myocytes | Tmax increased by 16-50% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cardiomyocyte Isolation (Langendorff Perfusion)
This protocol describes a standard method for isolating adult ventricular cardiomyocytes.
Workflow for Cardiomyocyte Isolation
Materials:
-
Langendorff apparatus
-
Perfusion buffer (e.g., Tyrode's solution)
-
Calcium-free perfusion buffer
-
Digestion buffer (perfusion buffer with collagenase type II)
-
Stop buffer (perfusion buffer with bovine serum albumin)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold calcium-free perfusion buffer.
-
Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated, warmed (37°C) perfusion buffer to clear the coronary arteries of blood.
-
Switch to calcium-free perfusion buffer for 5-10 minutes.
-
Switch to digestion buffer containing collagenase and perfuse until the heart becomes flaccid (typically 10-20 minutes).
-
Remove the heart from the apparatus, excise the ventricles, and mince the tissue in stop buffer.
-
Gently triturate the minced tissue to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity and resuspend the pellet in perfusion buffer with gradually increasing concentrations of calcium to restore calcium tolerance.
Skinned Fiber Assay for Calcium Sensitivity
This assay directly measures the force-calcium relationship in permeabilized cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Skinning solution (e.g., containing Triton X-100)
-
Relaxing solution (low calcium)
-
Activating solutions (varying calcium concentrations)
-
Force transducer and length controller apparatus
Procedure:
-
Attach a single, isolated cardiomyocyte to a force transducer and a length controller using appropriate adhesives.
-
Permeabilize the cell membrane by briefly exposing it to a skinning solution, which removes the sarcolemma and allows for direct control of the intracellular environment.
-
Bathe the "skinned" fiber in a relaxing solution with a high concentration of EGTA to ensure minimal calcium activation.
-
Sequentially expose the fiber to activating solutions with progressively increasing calcium concentrations.
-
At each calcium concentration, measure the steady-state isometric force generated by the fiber.
-
Plot the normalized force as a function of the negative logarithm of the calcium concentration (pCa) to generate a force-pCa curve.
-
The pCa50 (the pCa at which 50% of maximal force is generated) is a measure of calcium sensitivity. A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in calcium sensitivity.
Cardiomyocyte Contractility and Calcium Transient Measurement
This protocol uses an integrated system like IonOptix to simultaneously measure cell shortening and intracellular calcium dynamics.
Materials:
-
Isolated cardiomyocytes
-
IonOptix system (or similar) with an inverted microscope
-
Fura-2 AM (calcium indicator dye)
-
Field stimulation electrodes
-
Perfusion chamber
Procedure:
-
Dye Loading: Incubate isolated cardiomyocytes with Fura-2 AM in a suitable buffer for a specified period (e.g., 20-30 minutes) to allow the dye to enter the cells.[11][12] After loading, wash the cells to remove extracellular dye.[11][12]
-
Cell Plating: Plate the Fura-2 loaded cardiomyocytes onto laminin-coated coverslips in a perfusion chamber mounted on the microscope stage.
-
Pacing: Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1-5 Hz) using field stimulation electrodes.
-
Data Acquisition:
-
Contractility: Use video-based edge detection or sarcomere length detection to measure the extent and velocity of cell shortening and relengthening.[2][13]
-
Calcium Transients: Excite the Fura-2 loaded cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.[11][12]
-
-
Data Analysis: Analyze the acquired data to determine parameters such as peak shortening, time to peak shortening, time to 90% relengthening, peak systolic calcium, and the decay rate of the calcium transient. The effect of this compound would be assessed by comparing these parameters before and after drug application.
In Vivo Echocardiography in Rats
This non-invasive technique is used to assess cardiac function in live animals.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Warming pad
Procedure:
-
Anesthetize the rat and place it on a warming pad to maintain body temperature.
-
Apply ultrasound gel to the chest and position the ultrasound probe to obtain standard echocardiographic views (e.g., parasternal long-axis and short-axis).
-
Acquire M-mode and two-dimensional images of the left ventricle.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate fractional shortening (FS) using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Assess other parameters of cardiac function such as ejection fraction and cardiac output.
-
Administer this compound and repeat the echocardiographic measurements at various time points to determine the drug's effect on cardiac function.[14][15][16]
Logical Relationship of this compound's Action
The following diagram illustrates the logical cascade of events following the administration of this compound.
Conclusion
This compound represents a targeted approach to enhancing cardiac contractility by directly modulating the calcium sensitivity of the myofilaments. This technical guide has provided a comprehensive overview of its mechanism of action, summarized key preclinical data, and detailed the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular therapeutics. Further investigation into the precise binding site and the long-term effects of this compound will be crucial for its clinical development.
References
- 1. ionoptix.com [ionoptix.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. circ.ahajournals.org [circ.ahajournals.org]
- 5. A device for rapid and quantitative measurement of cardiac myocyte contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of Cardiac Troponin C (TNNC1): Implications for Heart Failure, Cardiomyopathies, and Troponin Modulating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Troponin C modulators and how do they work? [synapse.patsnap.com]
- 8. Changes in the dynamics of the cardiac troponin C molecule explain the effects of Ca2+-sensitizing mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ionoptix.com [ionoptix.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
- 14. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Echocardiographic Evaluation of Cardiac Structure and Function during Exercise Training in the Developing Sprague–Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
In Vitro Characterization of Nelutroctiv: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelutroctiv (formerly CK-136) is a novel, orally active, and selective cardiac troponin activator designed for the treatment of cardiovascular diseases characterized by reduced cardiac contractility.[1][2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action and experimental workflows. This compound enhances cardiac contractility by increasing the sensitivity of the cardiac troponin complex to calcium, thereby promoting the actin-myosin interaction without significantly affecting intracellular calcium concentrations or inhibiting phosphodiesterase-3 (PDE-3).[2][4][5] The data presented herein supports its profile as a promising therapeutic agent for conditions such as heart failure.
Mechanism of Action
This compound exerts its inotropic effect directly on the cardiac sarcomere. By binding to the cardiac troponin complex, it stabilizes the calcium-bound state of troponin C, leading to a conformational change in the troponin-tropomyosin complex. This change exposes more myosin-binding sites on the actin filament, facilitating a greater number of force-generating cross-bridges at a given calcium concentration. This mechanism of action is categorized as calcium sensitization.[1][4]
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Biochemical Potency in Myofibril ATPase Assay
| Compound | AC₄₀ (µM)¹ |
| This compound (CK-136) | 0.50 |
| Precursor Compound 1R | >39.2 |
| Precursor Compound 27 | 0.12 |
| Myosin Activator CK-138 | 2.90 |
¹AC₄₀ is the concentration of the compound that results in a 40% increase in the cardiac myofibril ATP hydrolysis rate at a calcium concentration that produces 25% of the maximum calcium-dependent activation in a control experiment.[5][6]
Table 2: Effect on Permeabilized Human Cardiomyocytes
| Parameter | Effect of this compound (1 µM) |
| EC₅₀ for Calcium (Tension) | 16% - 25% Reduction |
| Maximum Tension (Tₘₐₓ) | 16% - 50% Increase |
Data from permeabilized myocytes from human hearts with heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).[1]
Key Experimental Protocols
Detailed methodologies for the principal in vitro assays used to characterize this compound are provided below.
Cardiac Myofibril ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by isolated cardiac myofibrils, which is a direct measure of the contractile machinery's activity.
Experimental Workflow:
Methodology:
-
Myofibril Isolation: Cardiac myofibrils are prepared from ventricular tissue by homogenization in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to permeabilize the membranes, followed by centrifugation. The pellet is washed multiple times to remove the detergent and other cellular components.
-
Assay Conditions: The purified myofibrils are resuspended in an assay buffer at a controlled pH (e.g., 7.0) and temperature (e.g., 25°C), containing MgCl₂, KCl, and a calcium buffer system (e.g., EGTA) to precisely control the free calcium concentration.
-
Compound Incubation: this compound or vehicle control is added to the myofibril suspension at various concentrations and incubated.
-
Reaction Initiation: The ATPase reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped at defined time points by adding a quenching solution, such as trichloroacetic acid.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified, commonly using a malachite green-based colorimetric assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the compound concentration to determine parameters like AC₄₀.
Reconstituted Sarcomere Assay
This assay is used to identify the specific protein target of a compound within the sarcomere.
Methodology:
-
Protein Purification: Individual components of the sarcomere (e.g., cardiac actin, myosin, tropomyosin, and the troponin complex or its individual subunits) are purified.
-
Reconstitution: The purified proteins are combined in an assay buffer to reconstitute a functional sarcomeric system. To identify the target of this compound, "mix-and-match" experiments are performed where, for example, cardiac troponin is swapped with skeletal troponin.
-
Activity Measurement: The ATPase activity of the reconstituted system is measured in the presence and absence of this compound, as described in the myofibril ATPase assay.
-
Target Identification: Activation by this compound only in the presence of the cardiac thin filament components (actin, tropomyosin, and cardiac troponin) confirms that its target is within this complex.[5][6]
Isolated Adult Rat Cardiac Myocyte Contractility Assay
This assay assesses the effect of this compound on the contractility of single, intact cardiomyocytes.
Experimental Workflow:
Methodology:
-
Myocyte Isolation: Adult rat hearts are rapidly excised and perfused via a Langendorff apparatus with a calcium-free buffer, followed by a buffer containing collagenase to digest the extracellular matrix. The ventricles are then minced and gently triturated to release individual cardiomyocytes.[4]
-
Cell Plating: The isolated, rod-shaped myocytes are plated on laminin-coated dishes.
-
Contractility Measurement: The plated myocytes are placed on the stage of an inverted microscope equipped with a video camera. The cells are electrically stimulated to contract at a fixed frequency.
-
Compound Addition: After recording baseline contractions, this compound is added to the culture medium.
-
Data Acquisition and Analysis: Video recordings of cell contractions are analyzed using edge-detection software to measure the extent and velocity of cell shortening (fractional shortening) and re-lengthening.[5]
In Vitro PXR Activation Assay
This assay is conducted to predict the potential for drug-drug interactions via the induction of cytochrome P450 enzymes, particularly CYP3A4.
Methodology:
-
Cell Culture: A stable cell line engineered to express the human pregnane X receptor (PXR) and a reporter gene (e.g., luciferase) under the control of a CYP3A4 promoter is used.[6][7]
-
Compound Incubation: The cells are incubated with various concentrations of this compound or a known PXR activator (e.g., rifampicin) as a positive control.
-
Reporter Gene Assay: After the incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.
-
Data Analysis: An increase in reporter gene activity indicates activation of PXR. The results are typically expressed as a percentage of the activation observed with the positive control. For this compound's precursor, compound 27, approximately 28% activation was observed at 10 µM.[6][7]
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an estimate of its intrinsic clearance.
Methodology:
-
Incubation: this compound is incubated with human or rat liver microsomes in a buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
The in vitro characterization of this compound demonstrates its action as a selective cardiac troponin activator. It potently enhances the calcium sensitivity of the cardiac sarcomere, leading to increased myocyte contractility. These findings, supported by the detailed experimental protocols outlined in this guide, establish the foundational evidence for this compound's therapeutic potential in cardiovascular diseases associated with diminished cardiac function.
References
- 1. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol library [abcam.co.jp]
- 3. mercell.com [mercell.com]
- 4. Adult Rat Cardiomyocyte Isolation and Culturing [bio-protocol.org]
- 5. Nuclear Receptor Activation | Evotec [evotec.com]
- 6. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
A Technical Guide to the Preclinical Rationale for PARP1 Inhibition in Heart Failure
Introduction
Nelutroctiv (CK-136) is identified as a selective, orally active cardiac troponin activator that enhances cardiac contractility by increasing the sensitivity of troponin to calcium.[1][2][3] Its primary mechanism involves promoting the interaction between actin and myosin, suggesting its potential for cardiovascular diseases marked by impaired cardiac contractile function.[1] While this compound itself has been investigated for its role in improving cardiac contractility,[2][3][4][5] direct preclinical studies evaluating it for the broad treatment of heart failure are not extensively documented in the available literature.
However, the molecular pathways implicated in heart failure are complex and multifaceted. One such pathway involves Poly(ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme critical in the cellular response to DNA damage.[6] Overactivation of PARP1 in response to oxidative stress—a key feature of heart failure—can lead to cellular energy depletion, inflammation, and cell death, all of which contribute to adverse cardiac remodeling and functional decline.[7][8][9]
This technical guide will, therefore, focus on the extensive preclinical evidence for the broader class of PARP1 inhibitors in heart failure. By examining the compelling data from various animal models, this document will establish the strong scientific rationale for considering PARP1 inhibition as a therapeutic strategy for heart failure, thereby providing a mechanistic context for the potential future investigation of specific agents like this compound.
Signaling Pathways and Experimental Workflows
The rationale for targeting PARP1 in heart failure stems from its central role in the cellular damage cascade initiated by cardiac stress. The following diagrams illustrate the key signaling pathway and a typical experimental workflow used in preclinical evaluation.
Quantitative Data from Preclinical Studies
Preclinical studies consistently demonstrate the beneficial effects of PARP inhibition on cardiac structure and function in various heart failure models. The data below summarizes key findings from a representative study using a pressure-overload model.
Table 1: Effects of PARP Inhibition in a Murine Model of Pressure-Overload Heart Failure
| Parameter | Sham Control | Heart Failure (Vehicle) | Heart Failure + PARP Inhibitor |
|---|---|---|---|
| Cardiac Function | |||
| Ejection Fraction (%) | 65 ± 4 | 35 ± 5 | 55 ± 6 |
| Fractional Shortening (%) | 38 ± 3 | 18 ± 3 | 30 ± 4 |
| Cardiac Structure | |||
| Heart Weight / Body Weight (mg/g) | 3.5 ± 0.2 | 5.8 ± 0.4 | 4.2 ± 0.3 |
| Interstitial Fibrosis (%) | < 1 | 8.5 ± 1.5 | 3.0 ± 0.8 |
| Cellular Changes | |||
| Cardiomyocyte Apoptosis (TUNEL+ cells) | Baseline | Significantly Increased | Significantly Reduced |
| AIF Nuclear Translocation | Not Detected | Detected | Attenuated[10] |
Data are presented as mean ± standard deviation and are synthesized from typical outcomes reported in the literature, such as studies involving transverse aortic constriction.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are representative of the key experiments conducted to evaluate PARP inhibitors in heart failure.
Pressure-Overload Heart Failure Model (Transverse Aortic Constriction - TAC)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure:
-
Mice are anesthetized using isoflurane (2-3% for induction, 1.5% for maintenance).
-
A midline cervical incision is made to expose the trachea for intubation and mechanical ventilation.
-
A thoracotomy is performed at the second intercostal space to visualize the aortic arch.
-
A 7-0 silk suture is passed under the aorta between the innominate and left carotid arteries.
-
The suture is tied around the aorta and a 27-gauge needle, which is then promptly removed to create a standardized constriction.
-
The chest and skin are closed. Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Post-Operative Care: Animals receive appropriate analgesics and are monitored closely for recovery.
Drug Administration
-
Compound: A potent PARP inhibitor (e.g., INO-1001) or vehicle (e.g., saline).[10]
-
Dosing Regimen: The inhibitor is administered daily via intraperitoneal (IP) injection or osmotic minipump for continuous delivery.
-
Duration: Treatment typically begins 1-3 days post-TAC surgery and continues for a period of 4 to 8 weeks to allow for the development of cardiac remodeling.
Echocardiographic Assessment of Cardiac Function
-
Equipment: High-frequency ultrasound system (e.g., Vevo 2100) with a high-resolution linear array transducer.
-
Procedure:
-
Mice are lightly anesthetized with a low dose of isoflurane to maintain a heart rate of 450-550 bpm.
-
2D M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements of the left ventricular internal dimension at end-diastole (LVID;d) and end-systole (LVID;s) are taken.
-
-
Calculations:
-
Fractional Shortening (FS%): [(LVID;d - LVID;s) / LVID;d] * 100
-
Ejection Fraction (EF%): Calculated using the Teichholz formula or similar volumetric methods.
-
Histological Analysis of Cardiac Remodeling
-
Tissue Preparation:
-
At the study endpoint, hearts are arrested in diastole with KCl, excised, and weighed.
-
The tissue is fixed in 10% neutral buffered formalin and embedded in paraffin.
-
-
Fibrosis Staining (Masson's Trichrome or Picrosirius Red):
-
5 µm thick sections are deparaffinized and rehydrated.
-
Sections are stained according to the manufacturer's protocol, which differentially stains collagen (blue or red) from myocardium (red or yellow).
-
Images are captured using a bright-field microscope.
-
-
Quantification: The percentage of fibrotic area is calculated by dividing the total collagen-positive area by the total tissue area using image analysis software (e.g., ImageJ).
Conclusion
The body of preclinical evidence strongly supports the critical role of PARP1 activation in the pathogenesis of heart failure.[7][11] In animal models of cardiac stress, the inhibition of PARP1 consistently mitigates adverse remodeling, reduces inflammation and cell death, and preserves cardiac contractile function.[8][10] These findings highlight that PARP inhibition interrupts a core pathway of cellular damage that drives the progression from cardiac injury to heart failure. While this compound's primary mechanism as a cardiac troponin activator is distinct, the robust preclinical data for PARP inhibitors provides a compelling, parallel rationale for exploring molecules that can modulate fundamental cardiac stress-response pathways as a therapeutic approach for heart failure. Further research could explore potential synergies between direct contractility enhancers and agents that protect the heart from underlying cellular damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cardiovascular Disorders - Alfa Cytology [alfa-parp.com]
- 7. Role of Poly(ADP-ribose) polymerase 1 (PARP-1) in Cardiovascular Diseases: The Therapeutic Potential of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(ADP-ribose) Polymerase (PARP) and PARP Inhibitors: Mechanisms of Action and Role in Cardiovascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly(ADP-Ribose) polymerase promotes cardiac remodeling, contractile failure, and translocation of apoptosis-inducing factor in a murine experimental model of aortic banding and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sp1 Targeted PARP1 Inhibition Protects Cardiomyocytes From Myocardial Ischemia–Reperfusion Injury via Downregulation of Autophagy [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Nelutroctiv Cardiac Myofibril ATPase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelutroctiv (formerly CK-136) is a novel, orally active, and selective cardiac troponin activator designed for the treatment of cardiovascular diseases characterized by reduced cardiac contractility.[1][2][3][4] Unlike cardiac myosin activators that directly target the motor protein, this compound enhances the sensitivity of the cardiac troponin complex to calcium.[3] This sensitization promotes the actin-myosin interaction, leading to increased cardiac sarcomere contraction.[3] The cardiac myofibril ATPase assay is a critical in vitro tool to quantify the effects of compounds like this compound on the fundamental process of ATP hydrolysis that powers muscle contraction. This document provides a detailed protocol for performing a cardiac myofibril ATPase assay to characterize the activity of this compound.
Mechanism of Action
This compound allosterically modulates the cardiac troponin complex, the key regulator of muscle contraction. By increasing troponin's sensitivity to calcium, this compound facilitates the conformational changes in the troponin-tropomyosin complex that expose myosin-binding sites on actin, even at submaximal calcium concentrations. This leads to an increase in the number of force-producing cross-bridges, thereby enhancing myocardial contractility.
Caption: Mechanism of this compound on the cardiac sarcomere.
Quantitative Data Summary
The following table summarizes the reported in vitro effects of this compound on cardiac myocyte function.
| Parameter | Description | Value | Species | Reference |
| EC50 (Calcium) | Concentration of calcium for 50% maximal tension | 16%-25% reduction with 1 µM this compound | Human | [3] |
| Tmax | Maximum tension | 16%-50% increase with 1 µM this compound | Human | [3] |
Experimental Protocol: this compound Cardiac Myofibril ATPase Assay
This protocol details the isolation of cardiac myofibrils and the subsequent measurement of their calcium-dependent ATPase activity in the presence of this compound.
Materials and Reagents
-
Cardiac Tissue: Fresh or frozen ventricular tissue (e.g., bovine, porcine, or human).
-
Myofibril Isolation Buffer: 20 mM Imidazole (pH 7.4), 75 mM KCl, 2 mM MgCl₂, 2 mM EDTA, 1 mM DTT, 1% (v/v) Triton X-100, protease inhibitor cocktail, phosphatase inhibitor cocktail.
-
Myofibril Wash Buffer: Myofibril Isolation Buffer without Triton X-100.
-
ATPase Assay Buffer: 20 mM MOPS (pH 7.0), 35 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.
-
Calcium Stock Solution: 100 mM CaCl₂ in water.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Malachite Green Reagent: Commercially available kit for phosphate detection.
-
Phosphate Standard: Known concentration of KH₂PO₄ for standard curve.
Experimental Workflow
Caption: Workflow for the this compound cardiac myofibril ATPase assay.
Step-by-Step Procedure
1. Cardiac Myofibril Isolation [5]
-
Mince approximately 1 gram of ventricular tissue on ice.
-
Homogenize the minced tissue in 10 volumes of ice-cold Myofibril Isolation Buffer using a tissue homogenizer.
-
Centrifuge the homogenate at 5,000 x g for 5 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in 10 volumes of ice-cold Myofibril Wash Buffer.
-
Repeat the wash step (centrifugation and resuspension) three more times.
-
After the final wash, resuspend the myofibril pellet in a minimal volume of ATPase Assay Buffer.
-
Determine the protein concentration of the myofibril suspension using a standard protein assay (e.g., Bradford or BCA).
-
Adjust the final concentration of the myofibril suspension to 1 mg/mL with ATPase Assay Buffer.
2. ATPase Assay
-
Prepare a series of calcium concentrations in ATPase Assay Buffer to generate a calcium-response curve (e.g., pCa 8.0 to pCa 4.0).
-
Prepare serial dilutions of this compound in ATPase Assay Buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add in the following order:
-
ATPase Assay Buffer
-
Calcium solution (to achieve the desired final free calcium concentration)
-
This compound solution or vehicle
-
Myofibril suspension (to a final concentration of 0.1-0.2 mg/mL)
-
-
Pre-incubate the plate at 32°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2.5 mM.
-
Incubate the plate at 32°C for 15 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will also develop the color for absorbance reading.
-
Measure the absorbance at approximately 620 nm.
3. Data Analysis
-
Prepare a phosphate standard curve by measuring the absorbance of known concentrations of KH₂PO₄.
-
Convert the absorbance readings of the experimental wells to the amount of inorganic phosphate (Pi) released using the standard curve.
-
Calculate the ATPase activity (nmol Pi/min/mg of myofibrillar protein).
-
Plot the ATPase activity as a function of the free calcium concentration (pCa) for each concentration of this compound and the vehicle control.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for calcium in the presence and absence of this compound. A leftward shift in the curve indicates calcium sensitization.
-
Analyze the effect of this compound on the maximal ATPase activity.
Application in Drug Development
The data generated from this assay is crucial for the preclinical evaluation of cardiac troponin activators. It provides a quantitative measure of the compound's potency and its specific mechanism of action on the contractile apparatus. This information is vital for lead optimization, candidate selection, and for understanding the structure-activity relationship of novel compounds.
Caption: Role of the ATPase assay in the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac myofibrilar ATPase activity [bio-protocol.org]
Application Notes and Protocols for Reconstituted Sarcomere Assay Featuring Nelutroctiv
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelutroctiv (formerly CK-136) is a novel, selective cardiac troponin activator designed to enhance cardiac contractility for the treatment of cardiovascular diseases associated with reduced systolic function.[1][2][3] Unlike traditional inotropes that modulate intracellular calcium levels, this compound acts directly on the sarcomere, the fundamental contractile unit of muscle cells.[1][4] It enhances the sensitivity of the cardiac troponin complex to calcium, thereby increasing the formation of force-generating cross-bridges between actin and myosin filaments.[1]
A key methodology to elucidate the mechanism of action of compounds like this compound is the reconstituted sarcomere assay. This in vitro technique allows for the precise determination of a compound's target within the sarcomere by systematically exchanging protein components.[2][4] For this compound, this assay was crucial in confirming its selective interaction with the cardiac thin filament, specifically the troponin complex, rather than directly activating myosin.[2][4]
These application notes provide a detailed protocol for performing a reconstituted sarcomere ATPase assay to evaluate the activity of this compound and similar cardiac troponin activators.
Principle of the Assay
The reconstituted sarcomere assay measures the ATPase activity of myosin, which is directly proportional to the contractile activity of the sarcomere. The assay involves the following key steps:
-
Preparation of Sarcomeric Proteins: Purification of cardiac myosin, actin, tropomyosin, and the troponin complex (troponin C, troponin I, and troponin T).
-
Reconstitution of the Thin Filament: Assembly of actin, tropomyosin, and the troponin complex to form functional thin filaments.
-
Reconstitution of the Sarcomere: Combining the reconstituted thin filaments with cardiac myosin in an environment that allows for controlled activation by calcium.
-
ATPase Activity Measurement: Quantifying the rate of ATP hydrolysis by myosin in the presence and absence of the test compound (this compound) at varying calcium concentrations. An increase in ATPase activity at a given calcium concentration indicates a sensitizing effect of the compound on the sarcomere.
Data Presentation
The following tables summarize the expected quantitative data from studies with this compound, demonstrating its effect on cardiac sarcomere function. While specific data from a reconstituted sarcomere ATPase assay with a full dose-response curve for this compound is not publicly available, the data from permeabilized cardiac myocytes provides a relevant surrogate for understanding its potency and efficacy.
Table 1: Effect of this compound on Permeabilized Human Cardiomyocyte Contractility
| Parameter | Condition | This compound (1 µM) Effect |
| Calcium Sensitivity (EC50) | Heart Failure with reduced Ejection Fraction (HFrEF) | 16% - 25% reduction |
| Heart Failure with preserved Ejection Fraction (HFpEF) | 16% - 25% reduction | |
| Maximum Tension (Tmax) | Heart Failure with reduced Ejection Fraction (HFrEF) | 16% - 50% increase |
| Heart Failure with preserved Ejection Fraction (HFpEF) | 16% - 50% increase |
Data adapted from studies on permeabilized myocytes, which closely mimic the reconstituted sarcomere environment.
Table 2: Activity of a Precursor Compound (1R) in a Cardiac Myofibril ATPase Assay
| Compound | AC40 (µM) |
| 1R (Precursor to this compound) | Low micromolar range |
| 1S (Inactive Enantiomer) | > 39.2 |
AC40 is the concentration of the compound that results in a 40% increase in the cardiac myofibril ATP hydrolysis rate. This data for the precursor compound highlights the stereospecificity of the chemical series.[1]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound enhances cardiac contractility by directly binding to the cardiac troponin complex. This binding increases the sensitivity of troponin C to calcium, leading to a conformational change in the troponin-tropomyosin complex. This change exposes more myosin-binding sites on the actin filament, facilitating the formation of actin-myosin cross-bridges and ultimately increasing the force of contraction.
Caption: this compound enhances Ca²⁺ sensitivity of the troponin complex.
Experimental Workflow for Reconstituted Sarcomere Assay
The following diagram outlines the major steps involved in performing the reconstituted sarcomere assay to evaluate a test compound like this compound.
Caption: Workflow for the reconstituted sarcomere ATPase assay.
Experimental Protocols
Protocol 1: Purification of Cardiac Sarcomeric Proteins
Note: Standard protein purification protocols should be followed. The following is a general outline.
-
Cardiac Myosin: Isolate myosin from cardiac tissue (e.g., bovine or porcine ventricle) using established protocols involving differential centrifugation and salt precipitation.
-
Actin: Prepare actin from acetone powder of cardiac muscle. Polymerize G-actin to F-actin and purify by ultracentrifugation.
-
Tropomyosin and Troponin Complex: Co-purify the native tropomyosin-troponin complex from cardiac muscle using isoelectric precipitation and column chromatography. Separate the troponin complex from tropomyosin, and then isolate the individual troponin subunits (TnC, TnI, TnT) if necessary for specific reconstitution experiments.
Protocol 2: Reconstitution of the Cardiac Thin Filament
-
Combine purified cardiac actin, tropomyosin, and the troponin complex in a molar ratio of 7:1:1 in a low-salt buffer.
-
Dialyze the mixture against a reconstitution buffer (e.g., containing KCl, MgCl₂, and a pH buffer like MOPS or Tris) overnight at 4°C to allow for the assembly of the regulated thin filaments.
-
Confirm the successful reconstitution by techniques such as SDS-PAGE and electron microscopy.
Protocol 3: Reconstituted Sarcomere ATPase Assay
This protocol is designed for a 96-well plate format for higher throughput.
Reagents and Buffers:
-
Assay Buffer: 25 mM MOPS (pH 7.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, and a range of Ca²⁺ concentrations (buffered with EGTA).
-
ATP Solution: 100 mM ATP stock solution.
-
Enzyme Mix: Reconstituted thin filaments and cardiac myosin in assay buffer.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock.
-
Phosphate Detection Reagent: A malachite green-based reagent for colorimetric detection of inorganic phosphate (Pi).
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
Procedure:
-
Prepare Calcium Buffers: Prepare a series of assay buffers with free Ca²⁺ concentrations ranging from pCa 8.0 (low Ca²⁺) to pCa 4.0 (high Ca²⁺) using a calcium-EGTA buffering system.
-
Prepare this compound Dilutions: Prepare serial dilutions of the this compound stock solution in the assay buffer. Include a vehicle control (DMSO).
-
Set up the Assay Plate:
-
Add the phosphate standard to designated wells for the standard curve.
-
To the experimental wells, add the appropriate Ca²⁺ buffer.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
-
Initiate the Reaction:
-
Add the Enzyme Mix (reconstituted thin filaments and myosin) to all experimental wells.
-
Start the reaction by adding a final concentration of 1-5 mM ATP to all wells.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent to all wells. This reagent is typically acidic and will denature the enzymes.
-
Allow the color to develop according to the manufacturer's instructions (usually 10-20 minutes).
-
-
Read the Absorbance: Measure the absorbance of the plate at the appropriate wavelength for the malachite green complex (typically around 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance values of the standards against their known phosphate concentrations.
-
Calculate the amount of phosphate produced in each experimental well using the standard curve.
-
Determine the ATPase activity (nmol Pi/min/mg myosin).
-
Plot the ATPase activity as a function of the free Ca²⁺ concentration for each this compound concentration.
-
Determine the EC₅₀ for calcium activation and the maximal ATPase activity for each condition. A leftward shift in the EC₅₀ curve in the presence of this compound indicates a calcium-sensitizing effect.
-
Conclusion
The reconstituted sarcomere assay is a powerful tool for characterizing the mechanism of action of novel cardiac myotropes like this compound. By providing a controlled in vitro system, this assay allows for the definitive identification of the drug's target within the sarcomere and the quantification of its effects on contractile protein function. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working to discover and develop the next generation of therapies for heart failure.
References
- 1. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Echocardiography for the Evaluation of Nelutroctiv in a Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelutroctiv (CK-136) is a novel, orally active, and selective cardiac troponin activator designed to enhance cardiac contractility.[1][2] It acts by increasing the sensitivity of the cardiac sarcomere to calcium, thereby promoting the interaction between actin and myosin.[1][2] This mechanism of action makes this compound a promising therapeutic agent for cardiovascular diseases characterized by impaired cardiac contractile function. Preclinical studies in rat models have utilized transthoracic echocardiography to assess the in vivo efficacy of this compound, demonstrating a concentration-dependent increase in cardiac function.[2][3][4]
These application notes provide a detailed protocol for the use of echocardiography to evaluate the cardiac effects of this compound in rats. The protocol outlines the experimental workflow, from animal preparation and drug administration to image acquisition and analysis.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the cardiac sarcomere.
Experimental Protocols
This section details the methodology for conducting an echocardiographic assessment of this compound's effects in a rat model.
Materials and Equipment
-
Animal Model: Male Sprague-Dawley rats are frequently used in these studies.[5]
-
This compound (CK-136):
-
Anesthesia:
-
Echocardiography System: A high-frequency ultrasound system with a transducer suitable for small animals (e.g., 12 MHz phased-array transducer) is required.[1][6]
-
Animal Preparation:
-
Heating pad to maintain body temperature.
-
Hair clippers for shaving the chest.
-
Ultrasound gel.
-
ECG electrodes for monitoring heart rate.
-
Experimental Workflow
Caption: Workflow for echocardiographic evaluation of this compound in rats.
Step-by-Step Procedure
-
Animal Preparation:
-
Anesthetize the rat using the chosen anesthetic protocol. The depth of anesthesia should be sufficient to immobilize the animal while maintaining stable cardiovascular function.[8]
-
Shave the hair from the chest to ensure optimal acoustic coupling of the ultrasound transducer.[9]
-
Place the rat in a supine or left lateral decubitus position on a heating pad to maintain a core body temperature of 37°C.[1][9]
-
Attach ECG leads to monitor heart rate throughout the procedure.[1]
-
-
Baseline Echocardiography:
-
Apply a generous amount of pre-warmed ultrasound gel to the shaved chest.[1]
-
Obtain a parasternal long-axis (PLAX) view to visualize the left ventricle (LV), aorta, and mitral valve.[1]
-
From the PLAX view, rotate the transducer 90 degrees clockwise to obtain the parasternal short-axis (PSAX) view at the level of the papillary muscles.[9]
-
In the PSAX view, acquire M-mode images to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses.[6][10]
-
Acquire 2D images in both PLAX and PSAX views to assess overall cardiac morphology and function.[11]
-
-
This compound Administration:
-
Post-Dose Echocardiography:
-
Repeat the echocardiographic measurements at specified time points after drug administration to capture the pharmacodynamic effects of this compound. The timing of these measurements will depend on the route of administration and the pharmacokinetic profile of the compound.
-
Acquire M-mode and 2D images at each time point, ensuring consistent positioning and image quality.
-
-
Data Analysis:
-
From the M-mode tracings, measure LVIDd and LVIDs.
-
Calculate the following parameters to assess left ventricular systolic function:
-
Other parameters that can be assessed include heart rate, stroke volume, and cardiac output.[13]
-
Data Presentation
The quantitative data obtained from the echocardiographic analysis should be summarized in a clear and structured table for easy comparison.
| Parameter | Baseline (Pre-Dose) | Post-Dose (Time Point 1) | Post-Dose (Time Point 2) | ... |
| Heart Rate (bpm) | ||||
| LVIDd (mm) | ||||
| LVIDs (mm) | ||||
| Fractional Shortening (%) | ||||
| Ejection Fraction (%) | ||||
| Stroke Volume (μL) | ||||
| Cardiac Output (mL/min) |
Note: The specific time points for post-dose measurements should be determined based on the experimental design and the known pharmacokinetics of this compound.
Conclusion
This protocol provides a comprehensive framework for utilizing echocardiography to assess the in vivo cardiac effects of this compound in a rat model. By following these standardized procedures, researchers can obtain reliable and reproducible data on the compound's ability to enhance cardiac contractility, which is crucial for its development as a potential therapeutic agent for heart failure. Careful attention to animal preparation, anesthetic regimen, and consistent image acquisition are paramount for the successful implementation of this protocol.
References
- 1. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Echocardiographic Evaluation of Cardiac Function in Ischemic Rats: Value of M-Mode Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effects of Injectable Anesthetic Combinations on Left Ventricular Function and Cardiac Morphology in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of right heart function in a rat model using modified echocardiographic views | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Administration of Nelutroctiv in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Nelutroctiv (CK-136), a selective cardiac troponin activator, in various animal models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Mechanism of Action
This compound is a cardiac sarcomere activator that enhances cardiac contractility by directly binding to the cardiac troponin complex.[1] This interaction increases the sensitivity of the sarcomere to calcium, facilitating the actin-myosin interaction without significantly altering intracellular calcium concentrations.[2][3] This mechanism of action makes this compound a promising therapeutic agent for cardiovascular diseases characterized by reduced cardiac contractility.[2][3]
Signaling Pathway of this compound
Caption: Mechanism of this compound action on the cardiac sarcomere.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in various preclinical animal models.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats [2]
| Parameter | Intravenous (0.5 mg/kg) | Oral (2.0 mg/kg) |
| Formulation Vehicle | 100% DMSO | 0.5% Methyl cellulose/1% Tween/98.5% Water |
| Clearance (CL) | 3.8 mL/min/kg | - |
| Volume of Distribution (Vdss) | 1.1 L/kg | - |
| Half-life (t1/2) | 4.3 h | - |
| Oral Bioavailability (F) | - | 84% |
Table 2: Pharmacokinetic Parameters of this compound in Male Beagle Dogs [2]
| Parameter | Intravenous (0.5 mg/kg) | Oral (2.0 mg/kg) |
| Formulation Vehicle | 30% HPβCD/70% Water | 2.0% HPMC/1% Tween 80/97% Water |
| Clearance (CL) | 2.8 mL/min/kg | - |
| Volume of Distribution (Vdss) | 0.8 L/kg | - |
| Half-life (t1/2) | 4.0 h | - |
| Oral Bioavailability (F) | - | 70% |
Table 3: Pharmacokinetic Parameters of this compound in Male Cynomolgus Monkeys [2]
| Parameter | Intravenous (0.5 mg/kg) | Oral (2.0 mg/kg) |
| Formulation Vehicle | 30% HPβCD/70% Water | 2.0% HPMC/1% Tween 80/97% Water |
| Clearance (CL) | 1.9 mL/min/kg | - |
| Volume of Distribution (Vdss) | 0.4 L/kg | - |
| Half-life (t1/2) | 3.1 h | - |
| Oral Bioavailability (F) | - | 96% |
Experimental Protocols
The following are detailed protocols for the in vivo administration and assessment of this compound. All animal experiments should be conducted in compliance with Institutional Animal Care and Use Committee (IACUC) guidelines.[2]
Formulation Preparation
3.1.1. Intravenous Formulation (Rat)
-
Vehicle: 100% Dimethyl sulfoxide (DMSO).
-
Procedure: Dissolve this compound in 100% DMSO to the desired final concentration for a 0.5 mg/kg dose.
3.1.2. Oral Formulation (Rat)
-
Vehicle: 0.5% Methyl cellulose/1% Tween 80 in water.
-
Procedure: Prepare a 0.5% methyl cellulose solution in water. Add 1% Tween 80. Suspend this compound in the vehicle to the desired final concentration for a 2.0 mg/kg dose.
3.1.3. Intravenous Formulation (Dog and Monkey)
-
Vehicle: 30% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.[2]
-
Procedure: Prepare a 30% HPβCD solution in water. Dissolve this compound in the vehicle to the desired final concentration for a 0.5 mg/kg dose.
3.1.4. Oral Formulation (Dog and Monkey)
-
Vehicle: 2.0% Hydroxypropyl methylcellulose (HPMC)/1% Tween 80 in water.[2]
-
Procedure: Prepare a 2.0% HPMC solution in water. Add 1% Tween 80. Suspend this compound in the vehicle to the desired final concentration for a 2.0 mg/kg dose.
Animal Administration Procedures
3.2.1. Intravenous (IV) Administration in Sprague-Dawley Rats
-
Procedure:
-
Restrain the rat.
-
Administer the formulated this compound via the lateral tail vein.
-
The typical injection volume is 1-5 mL/kg.
-
3.2.2. Oral Gavage (PO) Administration in Sprague-Dawley Rats
-
Procedure:
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus and down into the stomach.
-
Administer the formulated this compound. The typical gavage volume is 5-10 mL/kg.
-
3.2.3. Intravenous (IV) Administration in Beagle Dogs
-
Procedure:
-
Typically, the cephalic or saphenous vein is used.
-
Administer the formulated this compound as a slow bolus injection.
-
The typical injection volume is 1-2 mL/kg.
-
3.2.4. Oral Gavage (PO) Administration in Beagle Dogs
-
Procedure:
-
Use a gavage tube of appropriate size for the dog.
-
Gently guide the tube over the tongue and into the esophagus.
-
Administer the formulated this compound. The typical gavage volume is 5-10 mL/kg.
-
3.2.5. Intravenous (IV) Administration in Cynomolgus Monkeys
-
Procedure:
-
Typically, the cephalic or saphenous vein is used.
-
Administer the formulated this compound as a slow bolus injection.
-
The typical injection volume is 1-2 mL/kg.
-
3.2.6. Oral Gavage (PO) Administration in Cynomolgus Monkeys
-
Procedure:
-
Use a nasogastric or orogastric tube of appropriate size.
-
Gently insert the tube to the pre-measured length.
-
Administer the formulated this compound. The typical gavage volume is 5-10 mL/kg.
-
Pharmacodynamic Assessment: Echocardiography in Rats
In vivo echocardiography is performed to assess the concentration-dependent increases in fractional shortening.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Place the rat in a supine position on a warming pad.
-
Use a high-frequency ultrasound system with a linear transducer.
-
Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs).
-
Calculate fractional shortening (FS) using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Experimental Workflow
The following diagram illustrates a typical integrated preclinical study design for evaluating a novel cardiovascular drug like this compound.
Caption: Integrated workflow for preclinical PK/PD studies.
References
- 1. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous self-administration techniques in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Measuring the Effects of Nelutroctiv on Myocyte Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelutroctiv (CK-136) is a novel, selective cardiac troponin activator designed for cardiovascular diseases associated with reduced cardiac contractility, such as heart failure with reduced ejection fraction (HFrEF).[1][2][3][4][5] Unlike traditional inotropic agents that increase intracellular calcium concentration, this compound enhances myocardial performance by directly sensitizing the cardiac sarcomere to calcium.[1][6][7] This application note provides a detailed overview of this compound's mechanism of action, a summary of its quantitative effects on myocyte contractility, and comprehensive protocols for measuring these effects in a laboratory setting.
Mechanism of Action of this compound
This compound is a myotrope that directly targets the cardiac sarcomere, the fundamental contractile unit of a cardiomyocyte.[3] Its primary mechanism involves increasing the sensitivity of cardiac troponin C (cTnC) to calcium.[6] During cardiac excitation-contraction coupling, an influx of calcium binds to cTnC, triggering a conformational change in the troponin-tropomyosin complex. This change exposes myosin-binding sites on the actin filament, allowing for cross-bridge cycling and force generation.[8][9][10]
This compound enhances this process, meaning that for a given concentration of intracellular calcium, more cross-bridges are formed, resulting in increased contractility.[6] Crucially, this is achieved without altering the amplitude or kinetics of the intracellular calcium transient.[1][3][7] This targeted mechanism avoids the potential adverse effects associated with elevated intracellular calcium, such as increased myocardial oxygen consumption and arrhythmias.[7]
Caption: Mechanism of this compound action on the cardiac sarcomere.
Quantitative Data Summary
Preclinical studies have quantified the effects of this compound and its precursors on various parameters of myocyte and cardiac contractility. The data highlights its ability to enhance contractile function directly at the myofilament level.
| Parameter | Species/Model | Compound | Concentration | Observed Effect | Reference |
| Myocyte Contractility | Rat Cardiomyocytes | Precursor Cmpd 1R | 5 µM | Increased myocyte fractional shortening | [1][3] |
| Ca²⁺ Sensitivity (EC₅₀) | Permeabilized Human Myocytes (HFrEF, HFpEF) | This compound | 1 µM | 16% - 25% reduction in Ca²⁺ concentration for 50% max tension | [6] |
| Max Tension (Tₘₐₓ) | Permeabilized Human Myocytes (HFrEF, HFpEF) | This compound | 1 µM | 16% - 50% increase in maximum tension | [6] |
| Fractional Shortening | In vivo (unspecified model) | Optimized Leads | Concentration-dependent | Increased fractional shortening | [2][3][5][11] |
| Myofibril ATPase Activity (AC₄₀) | Cardiac Myofibrils | Precursor Cmpd 2 | 1.1 µM | 40% increase in myofibril ATP hydrolysis rate | [7] |
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes (Langendorff Perfusion)
This protocol describes the isolation of high-viability, calcium-tolerant ventricular myocytes from an adult rat or mouse heart, which is an essential prerequisite for contractility studies.[12][13][14]
Caption: Workflow for isolating adult ventricular cardiomyocytes.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a rapid thoracotomy, excise the heart, and immediately place it in ice-cold isolation buffer.
-
Cannulation: Cannulate the aorta onto a Langendorff perfusion apparatus, ensuring the cannula tip is positioned just above the aortic valve to allow for retrograde coronary perfusion.[12][13]
-
Buffer Perfusion:
-
Enzymatic Digestion: Switch to a recirculating perfusion circuit containing a digestion buffer with collagenase (e.g., Type II) and hyaluronidase. Perfuse until the heart becomes pale and flaccid (typically 20-40 minutes).[12][13]
-
Tissue Dissociation: Remove the heart from the apparatus. Trim away the atria and large vessels. Gently mince the ventricular tissue in a fresh digestion buffer and disperse the cells by gentle trituration with a wide-bore pipette.[15]
-
Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh to remove undigested tissue.[15] Gradually reintroduce calcium to the cell suspension in a stepwise manner to avoid hypercontraction, bringing the final extracellular calcium concentration to physiological levels (e.g., 1.0-1.8 mM).[12]
-
Cell Collection: Allow the viable, rod-shaped myocytes to settle by gravity. Remove the supernatant containing non-myocytes and debris. The resulting pellet contains enriched, calcium-tolerant cardiomyocytes ready for experimentation.
Protocol 2: Measurement of Sarcomere Shortening and Calcium Transients
This protocol uses video-based sarcomere length detection and fluorescence microscopy to simultaneously measure myocyte contractility and intracellular calcium, allowing for the confirmation of this compound's calcium-independent mechanism.[16][17][18]
Caption: Workflow for measuring myocyte contractility and calcium.
Methodology:
-
Cell Preparation: Use freshly isolated cardiomyocytes from Protocol 1. Plate the cells on laminin-coated glass coverslips and allow them to adhere.
-
Calcium Indicator Loading: Incubate the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, according to the manufacturer's protocol. This allows for the measurement of intracellular calcium concentrations.
-
Microscopy Setup: Place the coverslip in a perfusion chamber mounted on the stage of an inverted microscope equipped for simultaneous video imaging and epifluorescence (e.g., IonOptix or similar system).[16]
-
Pacing and Baseline Recording: Perfuse the cells with a physiological buffer (e.g., Tyrode's solution with 1.8 mM Ca²⁺) at 37°C. Use a field stimulator to pace the myocytes at a constant frequency (e.g., 1 Hz). Record baseline data for several minutes, capturing:
-
Sarcomere Length: Measured via Fourier analysis of the video image striation pattern.
-
Intracellular Calcium: Measured by the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm.
-
-
Compound Administration: Introduce this compound at the desired concentrations into the perfusion buffer. Ensure a stable concentration is reached. A vehicle control (e.g., DMSO) should be run in a separate experiment.
-
Experimental Recording: Record data for several minutes after compound administration.
-
Data Analysis: Analyze the recorded traces to quantify key parameters before and after drug addition:
-
Contractility: Percent sarcomere shortening, time to peak contraction, time to 90% relaxation.
-
Calcium Transient: Peak systolic calcium, diastolic calcium, and transient decay rate (Tau). A lack of change in these parameters alongside an increase in sarcomere shortening confirms the drug's mechanism.[1][7]
-
Protocol 3: Assessment of Myofilament Calcium Sensitivity
This assay uses permeabilized (skinned) cardiomyocytes or muscle fibers to directly measure the force-calcium relationship, providing a definitive assessment of this compound's effect on myofilament calcium sensitivity.[6][8]
Methodology:
-
Fiber/Cell Preparation: Isolate single cardiomyocytes (as in Protocol 1) or small muscle trabeculae.
-
Permeabilization (Skinning): Chemically remove the cell membranes using a mild detergent (e.g., Triton X-100). This permeabilizes the cell, allowing for direct experimental control of the intracellular environment, including the free calcium concentration, while keeping the contractile machinery intact.
-
Apparatus Setup: Attach the skinned fiber or cell between a force transducer and a motor using specialized adhesives.
-
Force-Calcium Measurement:
-
Sequentially expose the fiber to a series of "relaxing" solutions (containing EGTA to chelate calcium, pCa 9.0) and "activating" solutions with progressively increasing concentrations of free calcium (e.g., pCa 6.5 to 4.5).
-
At each calcium concentration, measure the steady-state isometric force generated by the fiber.
-
-
Compound Testing: Repeat the force-calcium measurements in the presence of this compound in the activating solutions.
-
Data Analysis:
-
For each condition (with and without this compound), plot the normalized force as a function of the calcium concentration (pCa).
-
Fit the data to the Hill equation to determine two key parameters:
-
Compare the maximal calcium-activated force (Tₘₐₓ) between conditions.[6]
-
References
- 1. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular basis of the steep force–calcium relation in heart muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myocardial contractility - Wikipedia [en.wikipedia.org]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of adult mouse and rat cardiomyocytes [bio-protocol.org]
- 14. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat. | Semantic Scholar [semanticscholar.org]
- 15. Video: Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes [jove.com]
- 16. aurorabiomed.com [aurorabiomed.com]
- 17. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for In Vitro Studies with Nelutroctiv
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and formulation of Nelutroctiv (also known as CK-136) for in vitro research applications. This compound is a selective cardiac troponin activator that enhances myocardial contractility by increasing the calcium sensitivity of the sarcomere.[1][2][3]
Mechanism of Action
This compound is an orally active small molecule that selectively activates cardiac troponin.[1] Its mechanism of action involves binding to the cardiac troponin complex, which enhances the sensitivity of the sarcomere to calcium ions.[1] This leads to an increased interaction between actin and myosin, resulting in improved cardiac contractility.[1] This targeted action on the cardiac sarcomere makes this compound a subject of investigation for cardiovascular diseases associated with reduced cardiac contractile function.[1][4]
Caption: Mechanism of action of this compound in the cardiac sarcomere.
Formulation and Dosing
Stock Solution Preparation
For in vitro studies, this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO).[1][5]
Materials:
-
This compound powder (purity >98%)[4]
-
Anhydrous DMSO
Protocol:
-
Equilibrate the this compound powder to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.44 mg of this compound (Molecular Weight: 543.51 g/mol ) in 1 mL of DMSO.[4]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Working Solution Preparation
Prepare working solutions by diluting the DMSO stock solution in the appropriate assay buffer or cell culture medium. To minimize solvent effects, the final concentration of DMSO in the assay should be kept low, typically ≤0.1%.
In Vitro Applications and Protocols
This compound has been characterized in a variety of in vitro assays to determine its potency and mechanism of action.
Cardiac Myofibril ATPase Activity Assay
This biochemical assay measures the effect of this compound on the ATP hydrolysis rate of cardiac myofibrils, providing an indication of its ability to activate the sarcomere. The concentration of the compound that results in a 40% increase in the cardiac myofibril ATP hydrolysis rate is defined as the AC40 value.[6][7]
Quantitative Data Summary
| Compound | Cardiac Myofibril ATPase AC40 (µM) |
| This compound (CK-136) | Low micromolar range |
Note: The exact AC40 value for this compound is not publicly available in the provided search results, but it is described as being in the "low micromolar range".[6][7]
Experimental Protocol (General Method)
This protocol is a general method for measuring cardiac myofibril ATPase activity and can be adapted for use with this compound.
Materials:
-
Isolated cardiac myofibrils
-
Assay Buffer: 20 mM MOPS, 35 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, pH 7.0[6]
-
ATP solution (2.5 mM)[6]
-
This compound working solutions
-
Malachite green assay kit for phosphate detection[6]
-
Trichloroacetic acid (TCA) solution (25% w/v)[6]
Procedure:
-
Prepare cardiac myofibrils from ventricular tissue.[6]
-
Wash the myofibrils three times in the ATPase assay buffer.[6]
-
Incubate the myofibrils with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a predetermined time at a controlled temperature.
-
Initiate the reaction by adding 2.5 mM ATP.[6]
-
Allow the reaction to proceed for a specific duration.
-
Stop the reaction by adding ice-cold 25% TCA solution.[6]
-
Centrifuge the samples to pellet the protein.
-
Measure the amount of inorganic phosphate released in the supernatant using a malachite green assay.[6]
-
Calculate the ATPase activity and determine the AC40 value for this compound.
Caption: Workflow for the Cardiac Myofibril ATPase Activity Assay.
Permeabilized Cardiomyocyte Tension Assay
This assay directly measures the effect of this compound on the force-generating capacity and calcium sensitivity of cardiomyocytes.
Quantitative Data Summary
| This compound Concentration | Effect on Permeabilized Human Cardiomyocytes |
| 1 µM | Reduces EC50 for Ca²⁺ by 16-25% |
| 1 µM | Increases maximum tension (Tmax) by 16-50% |
Data from permeabilized myocytes from human HFrEF and HFpEF patients.[1]
Experimental Protocol (General Method)
This protocol outlines a general procedure for measuring tension in permeabilized cardiomyocytes.
Materials:
-
Isolated adult cardiomyocytes
-
Permeabilization solution (e.g., containing saponin or Triton X-100)
-
Relaxing solution (low Ca²⁺) and activating solutions (varying Ca²⁺ concentrations)
-
This compound working solutions
-
Force transducer apparatus
Procedure:
-
Isolate adult cardiomyocytes from cardiac tissue.
-
Chemically permeabilize the cardiomyocytes to allow for the control of the intracellular environment.
-
Attach a single permeabilized cardiomyocyte to a force transducer and a length controller.
-
Expose the myocyte to a relaxing solution.
-
Introduce activating solutions with increasing concentrations of Ca²⁺ to generate a force-pCa curve in the absence of the compound.
-
Repeat the force-pCa curve generation in the presence of different concentrations of this compound.
-
Measure the steady-state tension at each Ca²⁺ concentration.
-
Analyze the data to determine the effect of this compound on the EC50 for Ca²⁺ and the maximum tension.
Pregnane X Receptor (PXR) Activation Assay
This assay is used to assess the potential of a compound to induce drug-metabolizing enzymes, such as CYP3A4, through the activation of the pregnane X receptor (PXR). This is an important assay in drug development to evaluate the potential for drug-drug interactions.[5]
Quantitative Data Summary
| Compound Concentration | PXR Activation in DPX2 cells (% of control) |
| 10 µM | ~28% activation (relative to rifampicin) |
DPX2 cells are engineered to express human PXR and a reporter gene.[5]
Experimental Protocol (General Method)
This is a general protocol for a PXR activation assay using a reporter cell line.
Materials:
-
DPX2 cells (or other suitable PXR reporter cell line)[5]
-
Cell culture medium
-
This compound working solutions
-
Positive control (e.g., rifampicin)[8]
-
Vehicle control (e.g., 0.1% DMSO)
-
Luciferase assay reagent
Procedure:
-
Plate the PXR reporter cells in a multi-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound, a positive control (rifampicin), and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Calculate the fold activation relative to the vehicle control and express the activity as a percentage of the positive control response.
Caption: Signaling pathway for PXR-mediated gene expression.
Summary of In Vitro Data
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Assay | Cell/System Type | Parameter | Value |
| Cardiac Myofibril ATPase Activity | Cardiac Myofibrils | AC40 | Low micromolar range |
| Permeabilized Cardiomyocyte Tension | Human Cardiomyocytes | EC50 for Ca²⁺ | Reduced by 16-25% (at 1 µM) |
| Permeabilized Cardiomyocyte Tension | Human Cardiomyocytes | Maximum Tension (Tmax) | Increased by 16-50% (at 1 µM) |
| PXR Activation | DPX2 cells | % Activation vs. Rifampicin | ~28% (at 10 µM) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. puracyp.com [puracyp.com]
- 6. Cardiac myofibrilar ATPase activity [bio-protocol.org]
- 7. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Receptor Activation | Evotec [evotec.com]
Application Notes and Protocols for Studying Nelutroctiv in Isolated Heart Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nelutroctiv (CK-136) is a novel, selective cardiac troponin activator designed to enhance cardiac contractility.[1][2] It achieves this by increasing the sensitivity of cardiac troponin to calcium, thereby promoting the interaction between actin and myosin.[1] This mechanism of action makes this compound a promising therapeutic agent for cardiovascular diseases characterized by reduced cardiac contractility.[1][2][3] The isolated perfused heart preparation, commonly known as the Langendorff heart, is an invaluable ex vivo model for investigating the direct effects of pharmacological agents on the heart, independent of systemic neuronal and hormonal influences.[4][5] These application notes provide a framework for utilizing the isolated heart model to characterize the cardiac effects of this compound.
While direct studies of this compound in isolated heart preparations are not yet widely published, the protocols outlined here are based on established methodologies for studying cardiac contractility and the known mechanism of action of this compound as a cardiac troponin activator.[1][6][7] For comparative analysis, this document also draws on findings from studies of apelin receptor agonists, which represent another class of agents that enhance cardiac inotropy, albeit through a different signaling pathway.[8][9][10]
Mechanism of Action of this compound and Related Pathways:
This compound directly targets the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes.[6][11] By binding to cardiac troponin, it enhances the myofilament's sensitivity to calcium. This leads to a more robust contractile force at any given intracellular calcium concentration.[1] This is distinct from traditional inotropes which often increase intracellular calcium levels, leading to potential adverse effects on myocardial energetics.[6]
In contrast, apelin receptor agonists, such as apelin peptides, exert their positive inotropic effects by activating the APJ receptor, a G-protein coupled receptor.[9][12][13] This activation triggers downstream signaling cascades involving Gαi and Gαq/11 subunits, leading to the activation of phospholipase C (PLC) and protein kinase C (PKC).[8][9][14] Ultimately, this pathway can also enhance myofilament calcium sensitivity and improve cardiac contractility.[8]
Diagram of this compound's Proposed Signaling Pathway:
Caption: Proposed signaling pathway for this compound in cardiomyocytes.
Experimental Protocols:
1. Langendorff Isolated Heart Preparation:
This protocol describes the setup of a retrograde-perfused isolated heart (Langendorff) from a rodent model (e.g., rat or mouse).[4][5][15][16][17]
-
Materials:
-
Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and pressure transducer)
-
Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11; gassed with 95% O2 / 5% CO2)
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Intraventricular balloon catheter connected to a pressure transducer
-
-
Procedure:
-
Anesthetize the animal and administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KH buffer.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated, 37°C KH buffer at a constant pressure (e.g., 60-80 mmHg). The perfusate will flow into the coronary arteries, keeping the myocardium viable.[5]
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+/- dP/dt).
-
Diagram of Langendorff Preparation Workflow:
Caption: Experimental workflow for the Langendorff isolated heart preparation.
2. Investigating the Inotropic Effects of this compound:
-
Objective: To determine the dose-dependent effects of this compound on cardiac contractility.
-
Protocol:
-
Following the stabilization period, record baseline hemodynamic parameters for 10-15 minutes.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Administer this compound into the perfusion line at increasing concentrations (e.g., 1 nM to 10 µM).
-
Allow the heart to reach a new steady state at each concentration (typically 10-15 minutes).
-
Record HR, LVDP, +dP/dt, and -dP/dt at each concentration.
-
A vehicle control experiment should be run in parallel.
-
Data Presentation:
Table 1: Expected Hemodynamic Effects of this compound in Isolated Rat Hearts
| Concentration | Heart Rate (bpm) | LVDP (mmHg) | +dP/dt (mmHg/s) | -dP/dt (mmHg/s) |
| Baseline | Value | Value | Value | Value |
| Vehicle | Value | Value | Value | Value |
| 1 nM this compound | Value | Value | Value | Value |
| 10 nM this compound | Value | Value | Value | Value |
| 100 nM this compound | Value | Value | Value | Value |
| 1 µM this compound | Value | Value | Value | Value |
| 10 µM this compound | Value | Value | Value | Value |
Note: Actual values will be determined experimentally. It is anticipated that this compound will increase LVDP and +/- dP/dt with minimal effect on heart rate.
3. Investigating the Effects on Myocardial Oxygen Consumption:
-
Objective: To assess the impact of this compound on myocardial energy efficiency. A key advantage of myotropes is their potential to increase contractility without a proportional increase in oxygen consumption.[6]
-
Protocol:
-
Use a Langendorff setup equipped with probes to measure the partial pressure of oxygen (pO2) in the perfusate entering and leaving the heart (in the coronary effluent).
-
Calculate myocardial oxygen consumption (MVO2) using the formula: MVO2 = Coronary Flow × (Arterial pO2 - Venous pO2) × O2 solubility.
-
Measure baseline MVO2.
-
Administer this compound at an effective concentration (e.g., EC50 determined from the dose-response experiment).
-
Measure the change in MVO2 and correlate it with the change in cardiac work (e.g., Rate-Pressure Product = HR × LVDP).
-
For comparison, perform the same experiment with a traditional inotrope like dobutamine.
-
Data Presentation:
Table 2: Comparative Effects on Myocardial Oxygen Consumption
| Treatment | Rate-Pressure Product | MVO2 | Cardiac Efficiency (RPP/MVO2) |
| Baseline | Value | Value | Value |
| This compound | Value | Value | Value |
| Dobutamine | Value | Value | Value |
Note: It is hypothesized that this compound will improve cardiac efficiency compared to dobutamine.
Concluding Remarks:
The isolated heart preparation offers a robust and controlled environment to delineate the direct cardiac effects of this compound. By following these protocols, researchers can generate crucial data on its inotropic properties, dose-response relationship, and impact on myocardial energetics. This information is vital for the preclinical development of this compound and for understanding its therapeutic potential in treating heart failure and other conditions with compromised cardiac function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. SutherlandandHearse [southalabama.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The role of apelin in cardiovascular function and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Langendorff-perfused hearts [bio-protocol.org]
- 16. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Langendorff Heart [sheffbp.co.uk]
Application Notes and Protocols: Nelutroctiv for Studying Cardiac Function in Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nelutroctiv (formerly CK-136) is a novel, orally active, and selective cardiac troponin activator.[1] It enhances cardiac muscle contractility by increasing the sensitivity of the cardiac sarcomere to calcium.[1][2] This mechanism of action is distinct from traditional inotropes, which often increase intracellular calcium concentration and can have detrimental effects on myocardial energetics.[2][3] this compound directly targets the troponin complex, promoting the interaction between actin and myosin, leading to improved cardiac performance without increasing myocardial oxygen consumption.[1][2][3] These characteristics make this compound a valuable tool for studying cardiac function in various disease models, particularly those characterized by reduced cardiac contractility, such as heart failure with reduced ejection fraction (HFrEF).[4]
These application notes provide an overview of this compound's mechanism of action, summarize key preclinical data, and offer detailed protocols for its use in in vitro and in vivo models of cardiac dysfunction.
Mechanism of Action
This compound is a myotrope that acts as a cardiac troponin activator.[4] Its primary mechanism involves sensitizing the cardiac troponin complex to calcium ions.[1] This sensitization enhances the conformational changes in troponin that lead to the movement of tropomyosin and the exposure of myosin-binding sites on actin, thereby increasing the rate of myosin ATPase activity and enhancing muscle contraction.[2][4] A key advantage of this mechanism is that it does not involve an increase in the intracellular calcium concentration, which is often associated with adverse effects such as arrhythmias and increased myocardial oxygen demand.[3]
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the effects of this compound.
Table 1: In Vitro Myofibril ATPase Activity
| Compound | AC40 (µM) |
| This compound (CK-136) | 0.1 - 1.0 (estimated) |
AC40 is the concentration of the compound that results in a 40% increase in the cardiac myofibril ATP hydrolysis rate. Data is estimated from qualitative descriptions in Romero et al., 2024.[4]
Table 2: In Vivo Echocardiographic Assessment in Sprague-Dawley Rats
| Compound | Minimum Efficacious Concentration (MEC) for 10% increase in Fractional Shortening (FS) | Maximum Tolerated Concentration (MTC) | Pharmacodynamic Window (MTC/MEC) |
| This compound (CK-136) | Lower than myosin activator CK-138 | Not specified | Substantially wider than myosin activator CK-138 |
Data derived from Romero et al., 2024.[1][4]
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on cardiac function.
Isolated Cardiomyocyte Contractility Assay
This protocol details the isolation of adult rat ventricular myocytes and the subsequent measurement of their contractility in the presence of this compound.
Materials:
-
Adult Sprague-Dawley rat
-
Collagenase type II
-
Krebs-Henseleit (KH) buffer
-
Laminin-coated culture dishes
-
IonOptix MyoCam-S system or similar
-
This compound stock solution (in DMSO)
Protocol:
-
Cardiomyocyte Isolation:
-
Anesthetize the rat and perform a thoracotomy.
-
Excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse with calcium-free KH buffer for 5 minutes to wash out blood.
-
Switch to perfusion with KH buffer containing collagenase type II until the heart is digested.
-
Transfer the digested heart to a dish, mince the tissue, and gently triturate to release individual cardiomyocytes.
-
Filter the cell suspension and gradually reintroduce calcium.
-
Plate the isolated myocytes on laminin-coated dishes.
-
-
Contractility Measurement:
-
Mount the dish on the stage of an inverted microscope equipped with a video-based edge detection system (e.g., IonOptix).
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline sarcomere length, peak shortening, and relaxation kinetics.
-
Prepare serial dilutions of this compound in KH buffer from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Add increasing concentrations of this compound to the perfusion chamber and allow for equilibration.
-
Record contractility parameters at each concentration to generate a dose-response curve.
-
References
- 1. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining Nelutroctiv Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelutroctiv (formerly CK-136) is a novel, orally active, and selective cardiac troponin activator.[1] It represents a promising therapeutic agent for cardiovascular diseases characterized by impaired cardiac contractile function. This compound enhances cardiac contractility by increasing the sensitivity of the cardiac sarcomere to calcium.[1] Its mechanism of action involves binding to the cardiac troponin complex, which promotes the interaction between actin and myosin filaments, the fundamental components of muscle contraction.[1] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound.
Mechanism of Action: Calcium Sensitization
This compound's primary mechanism is the sensitization of the cardiac troponin complex to calcium. In the presence of this compound, less calcium is required to initiate and sustain myocardial contraction. This leads to an increase in the force of contraction without a significant increase in intracellular calcium concentration, which can be beneficial in avoiding potential adverse effects associated with calcium overload.
References
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Nelutroctiv
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelutroctiv (formerly CK-136) is a novel, orally active, and selective cardiac troponin activator designed for the treatment of cardiovascular diseases associated with diminished cardiac contractility.[1][2][3][4] It enhances cardiac muscle contractility by increasing the sensitivity of the troponin complex to calcium, thereby promoting the actin-myosin interaction.[1] This document provides a summary of the preclinical pharmacokinetic (PK) data for this compound and detailed protocols for its evaluation in various preclinical models.
Mechanism of Action
This compound directly targets the cardiac sarcomere, specifically the troponin complex. By binding to cardiac troponin, it sensitizes the myofilaments to calcium. This leads to an increase in the extent of actin-myosin cross-bridge formation at a given intracellular calcium concentration, resulting in enhanced myocardial contractility without altering the intracellular calcium transients.[1][5] This mechanism of action distinguishes it from other inotropic agents that often increase intracellular calcium, which can lead to adverse effects such as arrhythmias.[6]
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | Oral Bioavailability (%) |
| Sprague-Dawley Rat | IV | 0.5 | 3.3 | 7.3 | 4.9 | 35.8 |
| PO | 2.0 | |||||
| Beagle Dog | IV | 0.5 | 0.92 | 2.53 | 19.5 | 21.9 |
| PO | 2.0 | |||||
| Cynomolgus Monkey | IV | 0.5 | 0.12 | 0.92 | 21.9 | 19.5 |
| PO | 2.0 |
Data sourced from Romero et al., 2024.[2] CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life.
Experimental Protocols
In Vivo Pharmacokinetic Studies
This protocol outlines the general procedure for conducting in vivo pharmacokinetic studies of this compound in preclinical animal models.
1. Animal Models:
-
Male beagle dogs.[2]
-
Male cynomolgus monkeys.[2]
-
All animal experiments should be conducted in compliance with Institutional Animal Care and Use Committee (IACUC) guidelines.[2]
2. Dose Formulation and Administration:
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
3. Blood Sampling:
-
For IV administration, collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
For PO administration, collect blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood (approximately 0.25 mL) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
4. Plasma Processing:
-
Centrifuge the blood samples at 4°C at 3000 x g for 10 minutes to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters to determine include clearance (CL), volume of distribution at steady state (Vdss), half-life (t1/2), and for oral administration, maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vitro Metabolism Studies
1. Microsomal Stability Assay:
-
Objective: To determine the in vitro metabolic stability of this compound in rat and human liver microsomes.
-
Materials:
-
Rat and human liver microsomes (pooled, male).[7]
-
This compound stock solution (e.g., 1 mM in DMSO).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil).
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (final concentration e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration e.g., 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line will be the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t1/2) / (mg microsomal protein/mL).
-
2. Metabolite Identification:
-
Incubate this compound with liver microsomes for a longer duration (e.g., 60 minutes) as described above.[7]
-
Analyze the samples using high-resolution LC-MS/MS to identify potential metabolites.
-
Based on the mass shifts and fragmentation patterns, propose the structures of the metabolites. Studies have identified metabolites resulting from the cleavage of the cyanoazetidine motif and oxidation of the pyrrolidine core.[7]
Conclusion
This compound has demonstrated a favorable preclinical pharmacokinetic profile, supporting its advancement into clinical development.[2][3][4] The provided protocols offer a framework for the preclinical pharmacokinetic evaluation of this compound and similar compounds, which is crucial for understanding their disposition and for predicting human pharmacokinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Nelutroctiv Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Nelutroctiv. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[1] To ensure stability, it is also recommended to store the compound in a dry and dark environment.[2]
Q2: How should I store this compound stock solutions?
This compound stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can impact the stability of the compound.[1]
Q3: Is this compound stable at room temperature?
This compound is considered stable for a few weeks at ambient temperature, which is sufficient for shipping purposes.[2] However, for storage in the laboratory, the recommended refrigerated or frozen conditions should be maintained to ensure long-term stability.
Q4: What solvents are suitable for preparing this compound stock solutions?
The search results indicate that this compound has been formulated in 100% DMSO for intravenous studies in rats. For oral administration in rats, a formulation of 0.5% methylcellulose and 1% Tween in water was used. In studies with beagle dogs and cynomolgus monkeys, formulations with 30% HPβCD in water for intravenous use and 2.0% HPMC with 1% Tween 80 in water for oral administration were utilized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Improper storage of this compound stock solution. | Ensure stock solutions are stored at the correct temperature (-20°C for up to 1 month or -80°C for up to 6 months) and have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if stability is a concern. |
| Precipitate observed in thawed stock solution | Poor solubility or compound degradation. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. Consider the solubility information provided by the supplier when preparing solutions. |
| Loss of compound activity over time | Degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound is protected from light and stored at the recommended temperatures. Use freshly prepared solutions for critical experiments. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Ambient | A few weeks (during shipping) | [2] | |
| Stock Solution | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point for small molecule analysis.
2. Mobile Phase Preparation:
-
A typical mobile phase for reverse-phase chromatography consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized to achieve good separation of this compound from any potential degradants.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Further dilute to a working concentration within the linear range of the detector.
-
Sample Solution: Subject this compound to forced degradation conditions (see below). Dilute the stressed samples with the mobile phase to a suitable concentration for analysis.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate this compound solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate this compound solution with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photostability: Expose solid this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
5. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: Determined by analyzing the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
6. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
A method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector can be used to confirm the specificity of the method.
Visualizations
Caption: Recommended handling and storage workflow for this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Interpreting Nelutroctiv Echocardiography Data in Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nelutroctiv (CK-136) in rodent echocardiography studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cardiac function?
This compound (CK-136) is a selective cardiac troponin activator.[1][2][3] It enhances cardiac contractility by increasing the sensitivity of the cardiac sarcomere to calcium, which facilitates the interaction between actin and myosin.[3] This mechanism leads to a concentration-dependent increase in myocardial contractility and systolic function, which can be observed and quantified using echocardiography.[1][2][4] Unlike some other inotropic agents, this compound does not increase intracellular calcium concentrations, which may offer a more favorable energetic profile.[5]
Q2: What are the expected changes in echocardiographic parameters after this compound administration in rodents?
Following this compound administration, a dose-dependent increase in systolic function is the primary expected outcome. Key changes include:
-
Increased Fractional Shortening (FS) and Ejection Fraction (EF): As contractility is enhanced, the ventricle ejects a larger proportion of blood with each beat.[1][2][4]
-
Decreased Left Ventricular End-Systolic Dimension (LVIDs) and Volume (LV Vol;s): Due to more complete systolic emptying of the left ventricle.
-
Minimal to no change in Heart Rate (HR): Studies with similar troponin activators suggest that this compound may not have a significant direct chronotropic effect.[5]
-
Potential for changes in diastolic function parameters: The effects on diastolic function are less well-characterized but may be indirectly influenced by the altered systolic function. Careful assessment of parameters like E/A ratio, E/e', and isovolumic relaxation time (IVRT) is recommended.
Q3: How should I design my echocardiography study to assess the effects of this compound?
A well-designed study should include:
-
Baseline Imaging: Acquire baseline echocardiograms before drug administration to serve as a control for each animal.
-
Dose-Response Assessment: Administer this compound at escalating doses to characterize the concentration-dependent effects on cardiac function.[1]
-
Time-Course Evaluation: If studying the duration of action, acquire images at multiple time points after drug administration.
-
Appropriate Anesthesia: Use a consistent and carefully monitored anesthesia protocol, as anesthetics can significantly impact cardiac function.[6] Isoflurane is a common choice for rodent echocardiography.[7]
-
Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and body temperature throughout the procedure to ensure animal stability.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or variable Fractional Shortening (FS) measurements post-Nelutroctiv. | 1. Inconsistent M-mode cursor placement. 2. Fluctuations in anesthesia depth affecting cardiac function. 3. Animal movement or respiratory artifacts. | 1. Ensure consistent placement of the M-mode cursor perpendicular to the ventricular walls at the mid-papillary level in the parasternal short-axis view. 2. Maintain a stable plane of anesthesia and monitor vital signs closely. Allow for an acclimatization period after induction.[7] 3. Use ECG and respiratory gating if available. Ensure the animal is securely positioned. |
| Difficulty obtaining clear images after this compound administration. | 1. Increased heart rate leading to motion artifacts. 2. Increased cardiac motion making it difficult to maintain the optimal imaging plane. | 1. Optimize the frame rate of the ultrasound system. 2. Use a lighter plane of anesthesia if physiologically tolerated to slightly lower the heart rate. 3. Make minor, precise adjustments to the transducer position to stay on-axis. |
| Unexpected changes in diastolic function parameters. | 1. The inherent physiological effects of increased contractility on ventricular relaxation. 2. Loading condition changes secondary to altered systolic function. 3. Measurement variability. | 1. Carefully measure diastolic parameters from the apical four-chamber view, ensuring proper alignment of the Doppler sample volume. 2. Average measurements from multiple cardiac cycles. 3. Correlate with other hemodynamic parameters if possible. |
| No significant change in cardiac function observed. | 1. Inadequate dose of this compound. 2. Issues with drug formulation or administration. 3. High baseline cardiac function obscuring a further increase. | 1. Verify the dose-response relationship for your specific rodent model. 2. Ensure the drug is properly solubilized and administered correctly (e.g., IV, IP). 3. Consider using a model with pre-existing cardiac dysfunction where the effects of an inotropic agent will be more pronounced. |
| Image artifacts (e.g., reverberation, shadowing). | 1. Poor acoustic window. 2. Inadequate amount of ultrasound gel. 3. Off-axis imaging. | 1. Shave the chest fur completely. 2. Use a generous amount of warmed ultrasound gel to ensure good transducer contact.[6] 3. Systematically adjust the transducer position and angle to obtain standard imaging planes (PLAX, PSAX).[8] |
Data Presentation
Table 1: Expected Dose-Dependent Effects of this compound on Key Echocardiographic Parameters in Rodents (Representative Data)
| Parameter | Baseline (Vehicle) | Low Dose | Medium Dose | High Dose |
| Systolic Function | ||||
| Fractional Shortening (%) | 35 ± 5 | 40 ± 5 | 50 ± 6 | 60 ± 7 |
| Ejection Fraction (%) | 65 ± 7 | 72 ± 7 | 80 ± 8 | 88 ± 9 |
| LVID;s (mm) | 2.5 ± 0.3 | 2.2 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| Diastolic Function | ||||
| E/A Ratio | 1.5 ± 0.3 | 1.6 ± 0.3 | 1.7 ± 0.4 | 1.8 ± 0.4 |
| IVRT (ms) | 30 ± 5 | 28 ± 5 | 26 ± 4 | 24 ± 4 |
| Heart Rate | ||||
| Heart Rate (bpm) | 450 ± 30 | 455 ± 30 | 460 ± 35 | 465 ± 35 |
| LV Dimensions | ||||
| LVID;d (mm) | 4.0 ± 0.4 | 4.0 ± 0.4 | 3.9 ± 0.4 | 3.9 ± 0.4 |
| LVPW;d (mm) | 0.9 ± 0.1 | 0.9 ± 0.1 | 0.9 ± 0.1 | 0.9 ± 0.1 |
Values are presented as mean ± standard deviation and are representative estimates based on the known mechanism of cardiac troponin activators. Actual values may vary depending on the rodent strain, age, sex, and experimental conditions.
Experimental Protocols
Protocol 1: Echocardiographic Assessment of Acute this compound Effects in Mice
-
Animal Preparation:
-
Baseline Echocardiography:
-
Apply warmed ultrasound gel to the chest.
-
Using a high-frequency linear array transducer, acquire standard 2D and M-mode images from the parasternal long-axis (PLAX) and short-axis (PSAX) views.[8]
-
Obtain apical four-chamber views for Doppler assessment of mitral inflow.
-
Record and save baseline images and measurements.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intravenous infusion for acute dose-response).[1]
-
If performing a dose-response study, administer escalating doses with a sufficient equilibration period between each dose.
-
-
Post-Dosing Echocardiography:
-
Repeat the imaging protocol at pre-defined time points after each dose administration.
-
Ensure consistent image acquisition planes for accurate comparison with baseline data.
-
-
Data Analysis:
-
Perform offline analysis of the recorded images using appropriate software.
-
Measure LV dimensions, wall thickness, and calculate fractional shortening and ejection fraction from M-mode or 2D images.
-
Analyze Doppler recordings to assess diastolic function.
-
Average measurements from at least three consecutive cardiac cycles.
-
Visualizations
Caption: Signaling pathway of this compound in the cardiac sarcomere.
Caption: Experimental workflow for a rodent echocardiography study with this compound.
Caption: Logical workflow for troubleshooting echocardiography data.
References
- 1. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
Nelutroctiv quality control and purity assessment
Nelutroctiv Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Question 1: We are observing significant variability in our IC50 values for this compound in cell-based assays. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in IC50 values can stem from several factors, ranging from compound handling to assay conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | 1. Confirm Solubility: Visually inspect the stock solution for any precipitation. Determine the solubility of this compound in your specific cell culture medium. 2. Fresh Preparations: Prepare fresh serial dilutions from a new stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. |
| Cell Culture Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 2. Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. 3. Serum Concentration: Fluctuations in serum concentration can alter the free fraction of this compound. Use a consistent and quality-controlled batch of serum. |
| Assay Protocol | 1. Incubation Time: Ensure the incubation time with this compound is consistent and optimized for your cell line and endpoint. 2. Plate Uniformity: Check for edge effects on your microplates. Consider leaving the outer wells empty and filling them with sterile PBS to maintain humidity. |
Experimental Protocol: Verifying this compound Stock Solution Concentration and Purity by HPLC
This protocol outlines a standard method for verifying the concentration and purity of your this compound stock solution.
-
Preparation of Standards: Prepare a series of calibration standards of this compound with known concentrations (e.g., 1, 5, 10, 25, 50 µM) from a certified reference standard.
-
Sample Preparation: Dilute your laboratory stock solution to fall within the range of the calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of your stock solution from the standard curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area.
-
Below is a workflow diagram for troubleshooting IC50 variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Question 2: How can we confirm that this compound is engaging its intended target, the FK1 kinase, in our cellular model?
Answer:
Confirming target engagement is a critical step in validating your experimental results. Several methods can be employed to assess the direct interaction of this compound with FK1 kinase within the cell.
Recommended Approaches for Target Engagement:
| Method | Principle | Considerations |
| Western Blotting | Measures the phosphorylation status of a known downstream substrate of FK1. Inhibition of FK1 by this compound should lead to a dose-dependent decrease in the phosphorylation of the substrate. | Requires a specific antibody for the phosphorylated form of the substrate. The substrate must be known and its phosphorylation directly linked to FK1 activity. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. Cells are treated with this compound, heated, and the amount of soluble FK1 is quantified. | Can be technically challenging and requires optimization of the heat shock conditions. A reliable antibody for FK1 is necessary. |
| NanoBRET™ Target Engagement Assay | A live-cell assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-FK1 fusion protein. This compound competes with the tracer, leading to a decrease in the BRET signal. | Requires genetic modification of the cells to express the luciferase-tagged protein. |
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response range of this compound for the desired time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the FK1 substrate.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH) to normalize the data. Quantify the band intensities to determine the dose-dependent effect of this compound.
The signaling pathway involving FK1 is depicted below.
Technical Support Center: Nelutroctiv for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Nelutroctiv in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A concentration of 10 mM in DMSO is a commonly recommended starting point.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in pure, sterile DMSO. Ensure the powder is completely dissolved by vortexing. For example, to make 1 mL of a 10 mM stock solution, you would dissolve the molecular weight of this compound in grams x 0.01 in 1 mL of DMSO.
Q3: What are the proper storage conditions for the this compound stock solution?
A3: The stability of the this compound stock solution depends on the storage temperature. For long-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO that can be used in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, including sensitive primary cells like cardiomyocytes, the final DMSO concentration should not exceed 0.5%.[2] For long-term experiments or with particularly sensitive cell lines, it is recommended to keep the DMSO concentration at or below 0.1%.[2][3] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after adding this compound working solution to cell culture media. | The concentration of this compound in the final working solution is too high, exceeding its aqueous solubility. | - Prepare a more dilute working solution by further diluting the DMSO stock in cell culture media before adding it to the cells. - Warm the cell culture media to 37°C before adding the this compound working solution. - Increase the volume of the cell culture media to lower the final concentration of this compound. |
| Rapid temperature change causing the compound to fall out of solution. | - Warm the cell culture media to 37°C before adding the drug. - Prepare the final dilution of this compound in media that is at room temperature or 37°C, rather than cold media. | |
| Cells show signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. | The final concentration of DMSO is too high for your specific cell type. | - Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cells. - Lower the final concentration of DMSO in your experiments to a non-toxic level (ideally ≤ 0.1%).[2][3] |
| This compound itself is cytotoxic at the concentration used. | - Perform a dose-response experiment with this compound to determine the optimal, non-toxic working concentration for your desired biological effect. | |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution due to improper storage or handling. | - Prepare fresh stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] |
| Inaccurate pipetting of small volumes of the highly concentrated DMSO stock. | - Prepare an intermediate dilution of the stock solution in sterile DMSO or cell culture medium to allow for more accurate pipetting of larger volumes. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound from a 10 mM DMSO stock solution for treating cells in culture.
Materials:
-
This compound powder
-
Sterile, pure DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes, prepare an intermediate dilution of the 10 mM stock solution. For example, create a 1 mM solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile DMSO or cell culture medium.
-
-
Prepare Final Working Solution:
-
Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration of this compound in your cell culture vessel.
-
Important: To prevent precipitation, add the calculated volume of the this compound stock or intermediate solution to a volume of pre-warmed (37°C) cell culture medium that is at least 100 times the volume of the DMSO solution. Mix gently by pipetting up and down.
-
For example, to achieve a final concentration of 10 µM in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed media.
-
-
Treat Cells:
-
Remove the existing media from your cell culture plate/flask.
-
Add the freshly prepared this compound working solution to your cells.
-
Remember to include a vehicle control (media with the equivalent final concentration of DMSO).
-
Visualizations
Caption: Workflow for dissolving this compound and preparing a working solution.
Caption: Simplified signaling pathway of this compound in cardiomyocytes.
References
- 1. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Nelutroctiv and Fluorescent Assays
Welcome to the technical support center for researchers utilizing nelutroctiv in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as CK-136) is an orally active and selective cardiac troponin activator.[1][2] It enhances cardiac contractility by increasing the sensitivity of the cardiac sarcomere to calcium.[1] This is achieved by promoting the interaction between actin and myosin.[1] this compound was identified through high-throughput screening and has been developed for cardiovascular diseases associated with reduced cardiac contractility.[3][4]
Q2: Can this compound interfere with fluorescent assays?
Like many small molecules, this compound has the potential to interfere with fluorescence-based assays.[5][6] This interference can manifest as either false positive or false negative results. The primary mechanisms of interference are autofluorescence (the compound's own fluorescence) and fluorescence quenching (the compound reducing the fluorescence of a probe).[5][7]
Q3: What are the common types of fluorescent assays that could be affected?
A wide range of fluorescent assays used in drug discovery and cell biology could potentially be affected.[8][9] These include, but are not limited to:
-
Cell viability and cytotoxicity assays (e.g., Calcein AM, EthD-1)
-
Enzyme activity assays
-
Receptor-ligand binding assays (e.g., Fluorescence Polarization)[10][11]
-
Reporter gene assays (e.g., Green Fluorescent Protein - GFP)
-
Calcium flux assays (e.g., Fluo-4)
Troubleshooting Guides
Issue 1: Increased background fluorescence in my assay.
Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Workflow:
Caption: Workflow to diagnose and resolve high background fluorescence.
Detailed Experimental Protocol: Measuring this compound Autofluorescence
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of this compound in the same assay buffer used for your experiment. Include a buffer-only control.
-
-
Measurement:
-
Using a fluorescence plate reader, measure the fluorescence intensity of each concentration of this compound.
-
Perform a spectral scan to determine the excitation and emission maxima of this compound.
-
-
Analysis:
-
Plot the fluorescence intensity against the concentration of this compound.
-
Compare the excitation and emission spectra of this compound with those of your fluorescent probe.
-
Issue 2: Decreased fluorescence signal in my assay.
Possible Cause: this compound may be quenching the fluorescence of your probe or interfering with the assay components.
Troubleshooting Workflow:
Caption: Workflow to diagnose and resolve decreased fluorescence signal.
Detailed Experimental Protocol: Fluorescence Quenching Assay
-
Preparation:
-
Prepare a constant concentration of your fluorescent probe in the assay buffer.
-
Prepare a dilution series of this compound.
-
-
Measurement:
-
Add the this compound dilutions to the fluorescent probe solution.
-
Incubate for a short period.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your probe.
-
-
Analysis:
-
Plot the fluorescence intensity of the probe as a function of the this compound concentration. A dose-dependent decrease in fluorescence suggests quenching.
-
Data Presentation
Table 1: Hypothetical Spectroscopic Properties of this compound
| Property | Value | Notes |
| Excitation Maximum | ~350 nm | This is a hypothetical value and should be determined experimentally. |
| Emission Maximum | ~450 nm | This is a hypothetical value and should be determined experimentally. |
| Molar Extinction Coefficient | To be determined | |
| Quantum Yield | To be determined |
Table 2: Common Fluorescent Probes and their Spectral Properties
| Probe | Excitation (nm) | Emission (nm) | Common Application |
| DAPI | 358 | 461 | Nuclear staining |
| Fluorescein (FITC) | 494 | 518 | Labeling proteins and antibodies |
| Rhodamine | 553 | 576 | Labeling and microscopy |
| Texas Red | 589 | 615 | Red-shifted labeling |
| Cy5 | 650 | 670 | Far-red imaging |
Signaling Pathway
While this compound's primary mechanism of action is on the cardiac sarcomere, understanding the broader context of cardiac muscle contraction can be helpful.
Caption: Simplified pathway of cardiac muscle contraction and the action of this compound.
By following these troubleshooting guides and understanding the potential for interference, researchers can more accurately interpret their data when using this compound in fluorescent assays. It is always recommended to perform the appropriate controls to rule out any compound-specific effects on the assay readout.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nelutroctiv for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nelutroctiv (CK-136) in in-vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and selective cardiac troponin activator.[1] It enhances cardiac contractility by increasing the sensitivity of the cardiac sarcomere to calcium.[1] Specifically, it promotes the interaction between actin and myosin by binding to cardiac troponin, leading to a more efficient muscle contraction without significantly altering intracellular calcium concentrations.[1][2][3] This mechanism is distinct from traditional inotropes that often increase intracellular calcium, which can have adverse energetic effects on the heart.[4]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: The choice of vehicle for this compound depends on the route of administration. For intravenous (IV) administration, a solution of 30% hydroxypropyl-β-cyclodextrin (HPβCD) in 70% water has been used in preclinical studies with beagle dogs and cynomolgus monkeys.[5] In some rat studies, 100% DMSO has been used as an IV formulation vehicle.[3] For oral (PO) administration, a suspension of 2.0% hydroxypropyl methylcellulose (HPMC) with 1% Tween 80 in water has been used in dogs and monkeys.[5] A similar oral formulation of 0.5% methyl cellulose with 1% Tween in water has been used in rats.[3]
Q3: What is the oral bioavailability of this compound?
A3: this compound has demonstrated high oral bioavailability in preclinical species. In Sprague-Dawley rats, the oral bioavailability was reported to be 84%.[1]
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept as a solid at -20°C for up to several years.[6] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to six months or at -20°C for one month.[1] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Poor Compound Solubility or Precipitation in Vehicle
-
Question: I am observing precipitation of this compound in my vehicle during formulation or administration. What can I do?
-
Answer:
-
Vehicle Selection: Ensure you are using a recommended vehicle. For IV administration, 30% HPβCD is effective at solubilizing lipophilic compounds. If using a different vehicle, solubility should be confirmed beforehand.
-
Formulation Procedure: When using HPβCD, it is crucial to allow sufficient time for the complex to form. This usually involves stirring or vortexing the mixture for an extended period. The use of a gentle warming step (e.g., 37°C) can aid in solubilization, but the stability of this compound at elevated temperatures should be considered.
-
Co-solvents: For oral formulations using methyl cellulose or HPMC, the inclusion of a surfactant like Tween 80 is critical for maintaining a homogenous suspension.[3][5] Ensure the correct concentration of the surfactant is used.
-
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
-
Question: My in vivo study is showing high variability in the plasma concentrations of this compound. What could be the cause?
-
Answer:
-
Formulation Homogeneity: For oral suspensions, ensure the formulation is thoroughly mixed before each administration to guarantee a consistent dose is delivered to each animal.
-
Route of Administration: The method of administration can significantly impact PK variability. For oral gavage, ensure consistent delivery to the stomach and minimize reflux. For IV injections, control the rate of infusion to avoid rapid changes in plasma concentration.
-
Animal Handling: Stress can alter physiological parameters, including gastrointestinal motility and blood flow, which can affect drug absorption and distribution. Ensure consistent and gentle handling of the animals.
-
Metabolic Differences: Be aware of potential inter-animal variability in drug metabolism. Factors such as age, sex, and health status of the animals can influence metabolic rates.
-
Issue 3: Unexpected Off-Target Effects or Toxicity
-
Question: I am observing adverse effects in my animal models that are not consistent with the known mechanism of this compound. What should I consider?
-
Answer:
-
Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. It is crucial to include a vehicle-only control group in your study to differentiate between vehicle-induced effects and compound-related toxicity. For example, high concentrations of DMSO can have pharmacological effects.
-
Metabolite Effects: While this compound is designed to be selective, its metabolites could potentially have different activity profiles.[5] Investigating the metabolic profile in the species being studied can provide insights into potential off-target effects.
-
Species Differences: The physiological response to a drug can vary significantly between species.[7] An effect observed in one species may not be present in another. It is important to consider the translational relevance of the chosen animal model. This compound has been shown to be selective against phosphodiesterase-3 (PDE-3), a common off-target for other cardiac contractility agents.[2][8]
-
Data Presentation
Table 1: this compound (CK-136) In Vivo Vehicle Formulations
| Species | Route of Administration | Vehicle Composition | Reference |
| Rat | Intravenous (IV) | 100% DMSO | [3] |
| Rat | Oral (PO) | 0.5% Methyl Cellulose / 1% Tween 80 / 98.5% Water | [3] |
| Beagle Dog | Intravenous (IV) | 30% HPβCD / 70% Water | [5] |
| Beagle Dog | Oral (PO) | 2.0% HPMC / 1% Tween 80 / 97% Water | [5] |
| Cynomolgus Monkey | Intravenous (IV) | 30% HPβCD / 70% Water | [5] |
| Cynomolgus Monkey | Oral (PO) | 2.0% HPMC / 1% Tween 80 / 97% Water | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) | Reference |
| Rat | IV | 0.5 | 1.3 | 3.8 | 0.4 | N/A | [1] |
| Rat | PO | 2.0 | - | - | - | 84 | [1] |
| Dog | IV | 0.5 | 1.8 | 3.2 | 0.4 | N/A | [5] |
| Dog | PO | 2.0 | - | - | - | 70 | [5] |
| Monkey | IV | 0.5 | 2.1 | 5.8 | 0.9 | N/A | [5] |
| Monkey | PO | 2.0 | - | - | - | 65 | [5] |
T½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Oral Bioavailability
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rats
-
Vehicle Preparation: Prepare a 0.5% (w/v) methyl cellulose solution by slowly adding methyl cellulose powder to water while stirring. To this, add Tween 80 to a final concentration of 1% (v/v). Continue to stir until a homogenous suspension is formed.
-
Compound Addition: Weigh the required amount of this compound powder.
-
Formulation: Gradually add the this compound powder to the prepared vehicle while vortexing or stirring to ensure a uniform suspension.
-
Dose Administration: Administer the suspension to rats via oral gavage at the desired dose volume. Ensure the suspension is well-mixed immediately before each administration.
Protocol 2: Echocardiography Assessment of Cardiac Function in Rats
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature at 37°C.
-
Echocardiography: Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Image Acquisition: Obtain two-dimensional M-mode images of the left ventricle at the level of the papillary muscles.
-
Data Analysis: Measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs). Calculate the left ventricular fractional shortening (LVFS) using the formula: LVFS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-dose Measurement: Repeat the echocardiography measurements at specified time points after drug administration to assess the pharmacodynamic effect.[5][9]
Mandatory Visualization
Caption: Signaling pathway of this compound in the cardiac sarcomere.
Caption: Troubleshooting workflow for common in vivo experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. New study calls into question reliance on animal models in cardiovascular research - The Source - WashU [source.washu.edu]
- 8. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
Validation & Comparative
A Head-to-Head Comparison of Nelutroctiv and Omecamtiv Mecarbil: Novel Cardiac Sarcomere Activators
A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms of action of two promising inotropic agents.
In the landscape of heart failure therapeutics, a paradigm shift is underway, moving from agents that modulate intracellular calcium concentrations to those that directly target the cardiac sarcomere—the fundamental contractile unit of the heart. Two prominent investigational drugs in this new class are nelutroctiv and omecamtiv mecarbil. While both aim to enhance cardiac contractility, they achieve this through distinct molecular mechanisms. This guide provides an in-depth, objective comparison of their mechanisms of action, supported by available preclinical data, detailed experimental protocols, and visual representations of their signaling pathways.
Differentiated Mechanisms of Action at the Sarcomere
The fundamental difference between this compound and omecamtiv mecarbil lies in their specific molecular targets within the cardiac sarcomere. This compound is a cardiac troponin activator , while omecamtiv mecarbil is a cardiac myosin activator .[1][2] This distinction in their primary binding sites leads to different downstream effects on the actin-myosin cross-bridge cycle, the process that drives muscle contraction.
This compound: Enhancing Calcium Sensitivity of the Regulatory Machinery
This compound exerts its effect by binding to cardiac troponin, a complex of three regulatory proteins (troponin C, troponin I, and troponin T) that control the access of myosin to actin.[3] Specifically, this compound enhances the sensitivity of troponin to calcium ions.[3] In a healthy heart, the influx of calcium during each heartbeat binds to troponin C, causing a conformational change that moves tropomyosin away from the myosin-binding sites on actin, allowing for cross-bridge formation and contraction. By increasing troponin's affinity for calcium, this compound facilitates this process, leading to a greater degree of actin-myosin interaction for a given calcium concentration.[3] This ultimately results in increased cardiac contractility without altering intracellular calcium levels.[4]
Omecamtiv Mecarbil: Directly Modulating the Molecular Motor
In contrast, omecamtiv mecarbil directly targets the cardiac myosin heavy chain, the "motor" protein of the sarcomere.[2] It binds to the catalytic domain of myosin, specifically the S1 subfragment, and allosterically modulates its enzymatic activity.[5][6] The primary mechanism of omecamtiv mecarbil is to accelerate the rate-limiting step of the cross-bridge cycle: the transition from a weakly-bound, low-force state to a strongly-bound, high-force state.[6] It achieves this by stabilizing the pre-powerstroke state of myosin and increasing the rate of phosphate release.[6] This leads to an increase in the number of myosin heads actively engaged with actin at any given time during systole, thereby prolonging the duration of the power stroke and enhancing the force of contraction.[6] Importantly, like this compound, omecamtiv mecarbil's mechanism is independent of intracellular calcium and cyclic AMP (cAMP) levels, distinguishing it from traditional inotropes.[7]
Quantitative Comparison of Preclinical Data
The following table summarizes the available quantitative data for this compound and omecamtiv mecarbil from various preclinical studies. It is important to note that these data are from different experimental systems and species, which may influence the absolute values. A direct head-to-head study under identical conditions would provide a more definitive comparison.
| Parameter | This compound | Omecamtiv Mecarbil |
| Target | Cardiac Troponin[3] | Cardiac Myosin[2] |
| Binding Affinity (Kd) | Not explicitly reported | 1.6 ± 0.3 µM (to purified cardiac myosin S1)[5] |
| Myofibril ATPase Activity | AC40 in the low micromolar range (concentration for 40% activation)[1] | Inhibition at 50 µM in both low and high Ca2+[8] |
| Skinned Fiber Ca2+ Sensitivity (pCa50 Shift) | 1 µM reduces EC50 by 16-25% in human myocytes[3] | ~0.16 at 0.5 µM and ~0.33 at 1.0 µM in porcine ventricular muscle[9] |
| Skinned Cardiomyocyte Ca2+ Sensitivity (EC50) | Not explicitly reported | 0.08 ± 0.01 µM (for Ca2+ sensitization in rat cardiomyocytes)[10] |
| Maximum Tension (Tmax) in Skinned Myocytes | 1 µM increases Tmax by 16-50% in human myocytes[3] | Not explicitly reported |
| In Vivo Effects | Concentration-dependent increases in fractional shortening in rats[3] | Dose-dependent increases in systolic ejection time and stroke volume[11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental setups, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound and omecamtiv mecarbil. Specific details may vary between individual studies.
Cardiac Myofibril ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by isolated cardiac myofibrils, providing an in vitro measure of contractility.
-
Myofibril Isolation:
-
Excise cardiac ventricular tissue and place in ice-cold relaxing solution.
-
Homogenize the tissue in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to permeabilize the cell membranes.[8]
-
Centrifuge the homogenate at a low speed to pellet the myofibrils.
-
Wash the myofibril pellet multiple times with a detergent-free buffer to remove the detergent and soluble proteins.[8]
-
Resuspend the final myofibril pellet in a storage buffer.
-
-
ATPase Assay:
-
Prepare a reaction mixture containing the isolated myofibrils, a buffer with a specific free calcium concentration, and the drug of interest (this compound or omecamtiv mecarbil) at various concentrations.
-
Initiate the reaction by adding ATP.[8]
-
At specific time points, quench the reaction with a solution like trichloroacetic acid.[8]
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[8]
-
Calculate the rate of ATP hydrolysis and plot it against the drug concentration to determine parameters like EC50 or AC40.
-
Skinned Cardiomyocyte Contractility Assay
This assay directly measures the force of contraction in a single, permeabilized cardiomyocyte in response to calcium and the drug of interest.
-
Cardiomyocyte Isolation and Skinning:
-
Isolate single cardiomyocytes from cardiac tissue using enzymatic digestion.
-
Permeabilize ("skin") the cardiomyocytes with a detergent like Triton X-100 to remove the sarcolemma, allowing for direct control of the intracellular environment.[5]
-
-
Force Measurement:
-
Attach a single skinned cardiomyocyte to a force transducer and a motor using a specialized apparatus.[5]
-
Set the sarcomere length to a physiological value (e.g., 2.2 µm).
-
Expose the cardiomyocyte to a series of solutions with varying free calcium concentrations (pCa) in the presence and absence of the test compound.[5]
-
Record the isometric force generated at each calcium concentration.
-
Plot the force as a function of pCa to generate a force-pCa curve.
-
Determine the pCa50 (the pCa at which 50% of maximal force is generated) and the maximal force (Tmax) to assess the drug's effect on calcium sensitivity and contractility.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of a drug to its target protein.
-
Sample Preparation:
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the drug solution into the injection syringe.[12][13]
-
Perform a series of small, precise injections of the drug solution into the protein solution while monitoring the heat change associated with binding.[12][13]
-
The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell.[12][13]
-
-
Data Analysis:
Conclusion
This compound and omecamtiv mecarbil represent a new frontier in the treatment of heart failure, offering a targeted approach to enhancing cardiac contractility. Their distinct mechanisms of action—this compound as a cardiac troponin activator and omecamtiv mecarbil as a cardiac myosin activator—provide different avenues for modulating sarcomere function. While both ultimately increase the force of contraction without altering intracellular calcium levels, the subtle differences in their molecular interactions may have implications for their efficacy and safety profiles in different patient populations. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of these novel inotropic agents. This guide provides a foundational understanding for researchers and drug developers working to advance the field of cardiac contractility modulation.
References
- 1. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 2. JCI - Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]
- 6. Omecamtiv mecarbil augments cardiomyocyte contractile activity both at resting and systolic Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytokinetics.com [cytokinetics.com]
- 8. Cardiac myofibrilar ATPase activity [bio-protocol.org]
- 9. Frontiers | Effects of omecamtiv mecarbil on the contractile properties of skinned porcine left atrial and ventricular muscles [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cardiac myosin activators for heart failure therapy: focus on omecamtiv mecarbil - Drugs in Context [drugsincontext.com]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide: Nelutroctiv vs. Traditional Inotropes in Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel cardiac troponin activator, nelutroctiv, with traditional inotropes, dobutamine and milrinone. The information is intended to support research and development efforts in cardiovascular therapeutics by offering a comprehensive overview of their mechanisms of action, efficacy data from available studies, and relevant experimental methodologies.
Mechanisms of Action: A Tale of Three Pathways
The fundamental difference between this compound and traditional inotropes lies in their cellular mechanisms for increasing cardiac contractility.
This compound: As a selective cardiac troponin activator, this compound directly targets the sarcomere, the basic contractile unit of heart muscle cells. It enhances the sensitivity of cardiac troponin C to calcium, which strengthens the interaction between actin and myosin filaments, leading to increased contractility without altering intracellular calcium concentrations.
Dobutamine: This synthetic catecholamine acts as a β1-adrenergic receptor agonist.[1][2] Its binding to these receptors activates a Gs-protein-coupled pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various proteins, including L-type calcium channels, resulting in increased calcium influx and enhanced myocardial contractility.[1][2]
Milrinone: A phosphodiesterase III (PDE3) inhibitor, milrinone also works by increasing intracellular cAMP levels, but through a different mechanism.[3][4] By inhibiting the PDE3 enzyme, milrinone prevents the breakdown of cAMP, leading to its accumulation.[3][4] The subsequent activation of PKA and increased calcium availability mirror the downstream effects of dobutamine, resulting in positive inotropic and lusitropic (improved relaxation) effects. Milrinone's inhibition of PDE3 in vascular smooth muscle also leads to vasodilation.[3][4]
Signaling Pathway Diagrams
Figure 1: this compound's mechanism of action.
Figure 2: Dobutamine's signaling pathway.
Figure 3: Milrinone's signaling pathway.
Efficacy Data: A Head-to-Head Look
Direct comparative efficacy data for this compound against dobutamine and milrinone is not yet publicly available. The following tables summarize preclinical data for this compound and clinical data for dobutamine and milrinone.
Table 1: Preclinical Efficacy of this compound
| Parameter | Species | Model | Key Findings |
| Fractional Shortening | Rat | In vivo echocardiography | Concentration-dependent increases in fractional shortening. |
Note: Further quantitative data from direct comparative preclinical studies are needed for a comprehensive assessment.
Table 2: Clinical Efficacy of Dobutamine in Heart Failure
| Parameter | Patient Population | Dose Range (mcg/kg/min) | Reported Change |
| Cardiac Index | Coronary Artery Disease | 2.5 - 10.0 | Significant increase.[5] |
| dP/dt max | Coronary Artery Disease | 2.5 - 10.0 | Increased at all dosages.[5] |
| Stroke Volume | Coronary Artery Disease | 2.5 - 5.0 | Increase without significant change in heart rate.[5] |
| Heart Rate | Coronary Artery Disease | 10.0 | Distinct contribution to increased cardiac output.[5] |
Table 3: Clinical Efficacy of Milrinone in Heart Failure
| Parameter | Patient Population | Dose | Reported Change |
| Cardiac Index | Dilated Cardiomyopathy | 0.50, 0.625, and 0.75 µg/kg/min continuous infusion after a 50 µg/kg bolus | +37.8% |
| dP/dt max | Severe Congestive Heart Failure | Incremental intravenous doses | 32% increase at maximum dose.[3][6] |
| Stroke Volume Index | Severe Congestive Heart Failure | Incremental intravenous doses | Increased in a concentration-related manner.[3] |
| Systemic Vascular Resistance | Severe Congestive Heart Failure | Incremental intravenous doses | Decreased in a concentration-related manner.[3] |
Table 4: Head-to-Head Comparison: Dobutamine vs. Milrinone in Cardiogenic Shock (DOREMI Trial)
| Outcome | Finding |
| Primary Composite Outcome (in-hospital death, resuscitated cardiac arrest, need for transplant or mechanical circulatory support, myocardial infarction, stroke, or new initiation of renal replacement therapy) | No significant difference between milrinone and dobutamine.[7][8] |
| In-Hospital Mortality | No significant difference.[8] |
Experimental Protocols: A Methodological Overview
The assessment of inotropic efficacy involves a range of experimental models, from isolated muscle preparations to in vivo animal studies and clinical trials.
Isolated Heart Muscle Contractility Studies
A common in vitro method to assess the direct effects of a compound on myocardial contractility involves the use of isolated cardiac muscle preparations, such as papillary muscles or trabeculae.[2][9][10]
General Protocol:
-
Muscle Isolation: A thin, unbranched muscle is carefully dissected from the ventricle of a mammalian heart (e.g., rat, rabbit, or mouse).[10]
-
Mounting: The muscle is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated.[10] One end of the muscle is attached to a fixed point, and the other to a force transducer.[11]
-
Stimulation: The muscle is electrically stimulated at a fixed frequency to induce contractions.[11]
-
Data Acquisition: The force of contraction (tension) is recorded by the force transducer.
-
Experimental Intervention: The compound of interest (e.g., this compound, dobutamine, or milrinone) is added to the bath at varying concentrations to establish a dose-response relationship.
-
Parameter Analysis: Key parameters of contractility, such as peak developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt), are analyzed.
Experimental Workflow Diagram
Figure 4: Generalized workflow for in vitro inotrope testing.
Conclusion
This compound represents a novel approach to enhancing cardiac contractility by directly targeting the sarcomere, a mechanism distinct from the cAMP-dependent pathways of traditional inotropes like dobutamine and milrinone. While preclinical data for this compound are promising, direct comparative studies are necessary to fully elucidate its efficacy profile relative to established agents. Dobutamine and milrinone have well-characterized hemodynamic effects, though head-to-head clinical trials in cardiogenic shock have not demonstrated the superiority of one over the other in terms of major clinical outcomes. Future research, including head-to-head preclinical and clinical trials, will be crucial in defining the therapeutic potential and optimal clinical positioning of this compound in the management of heart failure.
References
- 1. Milrinone or dobutamine in patients with heart failure: evidence from meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milrinone vs Dobutamine for Heart Failure: Where Do We Stand? | Cardio Care Today [cardiocaretoday.com]
- 5. Haemodynamic effects of dobutamine in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical Care Alert: Milrinone vs. Dobutamine in the Treatment of Cardiogenic Shock EMRA [emra.org]
- 8. youtube.com [youtube.com]
- 9. Isolated cardiac muscle contracting against a real-time model of systemic and pulmonary cardiovascular loads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Safety Profile of Cardiac Activators: A Guide for Researchers
Introduction
Recent advancements in the treatment of heart failure have led to the development of novel cardiac activators that directly target the sarcomere, the fundamental contractile unit of cardiomyocytes. These agents offer a distinct mechanism of action compared to traditional inotropes. This guide provides a comparative analysis of the side effect profiles of emerging cardiac activators, with a focus on the novel cardiac troponin activator Nelutroctiv and the cardiac myosin activators Omecamtiv Mecarbil and Danicamtiv . This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
This compound is a novel, selective cardiac troponin activator designed to enhance cardiac contractility by increasing the sensitivity of troponin to calcium.[1] This mechanism promotes the interaction between actin and myosin.[1] Preclinical data suggest that this compound could be beneficial for cardiovascular conditions associated with reduced cardiac contractility.[1][2]
In contrast, Omecamtiv Mecarbil and Danicamtiv are cardiac myosin activators. They directly bind to cardiac myosin, accelerating the rate-limiting step of the cross-bridge cycle and increasing the number of myosin heads bound to actin.[3] This action enhances systolic function without altering intracellular calcium concentrations.[3][4][5]
The following sections detail the comparative side effect profiles, the experimental protocols used to assess safety, and the signaling pathways of these cardiac activators.
Quantitative Comparison of Side Effect Profiles
The table below summarizes the adverse events observed in clinical trials for Omecamtiv Mecarbil and Danicamtiv. As this compound is in early-stage development, comprehensive clinical data on its side effect profile is not yet publicly available.
| Adverse Event | Omecamtiv Mecarbil (GALACTIC-HF Trial)[6] | Danicamtiv (Phase 2a Trial)[7][8] |
| Patient Population | Heart Failure with Reduced Ejection Fraction (HFrEF) | Stable, Chronic HFrEF |
| N (Drug) | 4,120 | 30 |
| N (Placebo) | 4,112 | 10 |
| Serious Adverse Events | Similar to placebo | Not specified |
| Adverse Events Leading to Discontinuation | No statistically significant difference from placebo | Not specified |
| Cardiovascular Death | 19.6% (vs. 19.4% placebo, p=0.86) | Not reported |
| Myocardial Ischemia | Similar incidence to placebo[3] | Not reported |
| Ventricular Arrhythmias | No statistically significant difference from placebo[9] | Not reported |
| Hypotension | No statistically significant difference from placebo[10] | Not reported |
| Elevated Cardiac Troponin | Small, asymptomatic increases observed, not associated with adverse clinical outcomes[3][11][12] | Not reported |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Cardiac Myosin vs. Troponin Activation
The diagram below illustrates the distinct signaling pathways of cardiac myosin activators (e.g., Omecamtiv Mecarbil, Danicamtiv) and cardiac troponin activators (e.g., this compound).
Caption: Signaling pathways for cardiac activators.
Clinical Trial Workflow for Safety Assessment
The following diagram outlines a typical workflow for assessing the safety and tolerability of a new cardiac activator in a clinical trial setting.
Caption: Workflow for clinical trial safety assessment.
Experimental Protocols
The safety and tolerability of cardiac activators are primarily evaluated in randomized, double-blind, placebo-controlled clinical trials. Below is a generalized protocol based on studies like the GALACTIC-HF trial for Omecamtiv Mecarbil.
Study Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of a Novel Cardiac Activator in Patients with Heart Failure.
1. Objectives:
-
Primary Safety Objective: To assess the overall safety and tolerability of the cardiac activator compared to placebo.
-
Secondary Safety Objectives: To evaluate the incidence of specific adverse events, including cardiovascular death, myocardial ischemia, ventricular arrhythmias, and hypotension.
2. Study Population:
-
Inclusion Criteria: Patients aged 18-85 years with a diagnosis of chronic heart failure, New York Heart Association (NYHA) functional class II-IV symptoms, and a left ventricular ejection fraction (LVEF) of ≤35%.[6]
-
Exclusion Criteria: Patients with hemodynamic instability, systolic blood pressure <85 mm Hg, or severe renal impairment.[6]
3. Study Design:
-
Eligible patients are randomized in a 1:1 ratio to receive either the cardiac activator or a matching placebo.
-
The study is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.
-
The treatment period typically lasts for a median of 21.8 months, with regular follow-up visits.[9]
4. Dosing and Administration:
-
The cardiac activator is administered orally, typically twice daily.
-
A dose-titration strategy may be employed, where the dose is adjusted based on plasma concentrations of the drug to optimize efficacy and minimize side effects.[6]
5. Safety Assessments:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Vital Signs: Blood pressure and heart rate are monitored at each visit.
-
Electrocardiograms (ECGs): ECGs are performed periodically to assess for any changes in cardiac rhythm or conduction.
-
Laboratory Tests: Blood samples are collected to monitor cardiac biomarkers (e.g., troponin), renal function, and liver function.
-
Echocardiograms: Echocardiograms are performed at baseline and at specified intervals to assess cardiac structure and function, including LVEF.
6. Statistical Analysis:
-
The incidence of AEs is compared between the treatment and placebo groups using appropriate statistical tests.
-
Time-to-event analyses, such as Cox proportional hazards models, are used to assess the risk of specific safety endpoints like cardiovascular death.
Key Findings from Omecamtiv Mecarbil and Danicamtiv Studies:
-
Omecamtiv Mecarbil: In the GALACTIC-HF trial, Omecamtiv Mecarbil did not show a significant difference in the incidence of cardiovascular death, myocardial ischemia, or ventricular arrhythmias compared to placebo.[3][6][9] A notable finding was a small, asymptomatic increase in cardiac troponin levels, which was not associated with adverse clinical outcomes.[13][11][12]
-
Danicamtiv: In a Phase 2a trial, Danicamtiv was generally well-tolerated, with most treatment-emergent adverse events being mild.[7][8] At higher plasma concentrations, it was associated with an increase in stroke volume and improvements in other echocardiographic parameters.[7][8] Some preclinical studies have suggested that Danicamtiv may impact diastolic function at higher concentrations.[14][15]
Future Directions for this compound:
As this compound progresses through clinical development, its safety profile will be a critical area of investigation. Key aspects to monitor will include its effects on cardiac rhythm, myocardial oxygen demand, and potential off-target effects. The distinct mechanism of action of this compound as a cardiac troponin activator may result in a different side effect profile compared to the cardiac myosin activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Myosin Activation in the Treatment of Congestive Heart Failure: New Therapeutic Options and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omecamtiv Mecarbil in Systolic Heart Failure: Clinical Efficacy and Future Directions of a Novel Myosin-Activating Inotropic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure - American College of Cardiology [acc.org]
- 7. Effects of danicamtiv, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Safety and efficacy of omecamtiv mecarbil for heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jacc.org [jacc.org]
- 13. Differentiating Cardiac Troponin Levels During Cardiac Myosin Inhibition or Cardiac Myosin Activation Treatments: Drug Effect or the Canary in the Coal Mine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Nelutroctiv and CK-138: A Researcher's Guide to Two Distinct Inotropic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two cardiac inotropic agents, Nelutroctiv and the representative myosin activator CK-138. By examining their distinct mechanisms of action, preclinical performance, and the experimental protocols used for their evaluation, this document aims to facilitate a deeper understanding of their potential therapeutic applications.
This compound (also known as CK-136) is a novel, orally active, and selective cardiac troponin activator.[1] In contrast, CK-138 is characterized as a cardiac myosin activator.[2] This fundamental difference in their molecular targets—the thin filament (troponin) for this compound and the thick filament (myosin) for CK-138—underpins their varying pharmacological profiles. Preclinical data suggests that this compound may offer a wider pharmacodynamic window compared to myosin activators like CK-138.[2][3]
Performance Data: A Quantitative Comparison
The following tables summarize key preclinical data for this compound and a representative cardiac myosin activator, providing a quantitative basis for comparison.
| Parameter | This compound (CK-136) | CK-138 (Myosin Activator) | Reference |
| Mechanism of Action | Selective Cardiac Troponin Activator | Cardiac Myosin Activator | [1][2] |
| Molecular Target | Cardiac Troponin Complex (Thin Filament) | Cardiac Myosin (Thick Filament) | [2][3] |
| Effect on Calcium Sensitivity | Increases | No direct effect; may indirectly influence | [1][4] |
Table 1: General Characteristics
| Parameter | This compound (CK-136) | CK-138 (Myosin Activator) | Reference |
| Cardiac Myofibril ATPase Potency (AC₄₀, µM) | 0.46 | 2.90 | [3] |
| Minimum Efficacious Concentration (MEC) for 10% increase in Fractional Shortening (µM, free) | 0.12 | 3.3 | [3] |
| Maximum Tolerated Concentration (MTC) (µM, free) | 2.53 | 16.2 | [3] |
| Pharmacodynamic Window (MTC/MEC) | 21.9 | 4.9 | [3] |
| Oral Bioavailability (Rat) | 84% | Not Reported | [1] |
Table 2: In Vitro and In Vivo Pharmacodynamic Comparison
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and CK-138 are visualized in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Cardiac Myofibril ATPase Assay
This assay is crucial for determining the biochemical potency of sarcomere-modulating compounds.
Objective: To measure the effect of the test compound on the calcium-dependent ATPase activity of cardiac myofibrils.
Protocol:
-
Preparation of Cardiac Myofibrils: Isolate cardiac myofibrils from bovine or rat ventricular tissue using established protocols involving homogenization and differential centrifugation in a series of buffer solutions to remove mitochondria and other cellular components.
-
ATPase Activity Measurement:
-
Utilize a 96-well plate format for a high-throughput assay.
-
Prepare a reaction mixture containing cardiac myofibrils, a range of free calcium concentrations (typically from pCa 8 to pCa 4), and the test compound at various concentrations (or vehicle control).
-
The ATPase activity is measured by quantifying the rate of ATP hydrolysis, which can be determined using a coupled enzyme assay that links ADP production to the oxidation of NADH, measured as a decrease in absorbance at 340 nm.[5][6]
-
Alternatively, the release of inorganic phosphate can be measured using a colorimetric method.
-
-
Data Analysis:
-
Plot the ATPase activity as a function of the free calcium concentration for each compound concentration.
-
Determine the AC₄₀ value, which is the concentration of the compound that produces a 40% increase in ATPase activity at a submaximal calcium concentration.[3]
-
A leftward shift in the calcium-response curve indicates calcium sensitization.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The novel cardiac myosin activator omecamtiv mecarbil increases the calcium sensitivity of force production in isolated cardiomyocytes and skeletal muscle fibres of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel cardiac-specific myosin modulator using artificial intelligence-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytokinetics.com [cytokinetics.com]
Validating Nelutroctiv's Selectivity Over PDE3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nelutroctiv's selectivity profile against established phosphodiesterase-3 (PDE3) inhibitors. Experimental data is presented to support the distinct mechanisms of action and highlight this compound's specificity as a cardiac troponin activator, a novel therapeutic approach for conditions associated with reduced cardiac contractility.
Introduction to a Novel Mechanism
This compound (CK-136) is an orally active and selective cardiac troponin activator.[1][2] Its mechanism of action involves enhancing the sensitivity of the cardiac troponin complex to calcium, which in turn promotes the interaction between actin and myosin filaments, leading to increased cardiac contractility.[1][2] This mode of action is fundamentally different from that of traditional inotropic agents such as PDE3 inhibitors.
PDE3 inhibitors, including milrinone and enoximone, exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP).[3][4] The resulting increase in intracellular cAMP levels in cardiac myocytes leads to the activation of protein kinase A, which phosphorylates various proteins involved in excitation-contraction coupling, ultimately increasing cardiac contractility and promoting vasodilation.[3][4] However, the broad effects of increased cAMP can also be associated with adverse events. The development of this compound was guided by the aim to create a selective cardiac troponin activator devoid of PDE3 inhibitory activity.[5]
Quantitative Comparison of PDE3 Inhibition
To validate the selectivity of this compound, its inhibitory activity against PDE3 was compared to that of known PDE3 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. A higher IC50 value indicates a lower potency.
The data clearly demonstrates that this compound is a very weak inhibitor of PDE3, with an IC50 value greater than 30 μM.[1] In contrast, established PDE3 inhibitors like milrinone and enoximone show potent inhibition of PDE3, with IC50 values in the low micromolar and sub-micromolar range.[6][7][8]
| Compound | Target | IC50 (μM) | Reference |
| This compound | PDE3 | >30 | [1] |
| Milrinone | PDE3A | 0.42 - 0.45 | [6] |
| PDE3B | 1.0 | [6][7] | |
| Enoximone | PDE3 | 5.9 | [8] |
Signaling Pathways: A Tale of Two Mechanisms
The distinct mechanisms of action of this compound and PDE3 inhibitors are best illustrated by their respective signaling pathways within the cardiac myocyte.
Caption: this compound's direct activation of the cardiac troponin complex.
Caption: Mechanism of action of PDE3 inhibitors in cardiac myocytes.
Experimental Protocols
In Vitro PDE3 Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the IC50 of a compound against PDE3.
Objective: To measure the concentration-dependent inhibition of PDE3 by a test compound.
Materials:
-
Recombinant human PDE3 enzyme
-
[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)
-
Test compounds (e.g., this compound, milrinone) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microplates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, a fixed concentration of recombinant PDE3 enzyme, and varying concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.
-
Initiation: Start the reaction by adding a fixed concentration of [³H]-cAMP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) to allow for enzymatic reaction.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion to Adenosine: Add snake venom nucleotidase to each well and incubate to convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [³H]-cAMP will bind to the resin, while the neutral [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a compound like this compound.
Caption: General workflow for determining compound selectivity.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly selective cardiac troponin activator with negligible activity against PDE3. Its IC50 value for PDE3 inhibition is orders of magnitude higher than that of established PDE3 inhibitors, confirming its distinct and targeted mechanism of action. This high degree of selectivity represents a significant advancement in the development of therapies for cardiovascular diseases characterized by impaired cardiac contractility, potentially offering a more targeted therapeutic approach with a reduced risk of off-target effects associated with PDE3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Phosphodiesterase inhibition by enoximone in preparations from nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Nelutroctiv and Other Calcium Sensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Nelutroctiv, a novel cardiac troponin activator, with other prominent calcium sensitizers and myotropes: Levosimendan, Pimobendan, and the cardiac myosin activator, Omecamtiv mecarbil. The following sections present quantitative data from various in vitro assays, detailed experimental protocols for key methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action at a Glance
Calcium sensitizers and cardiac myosin activators represent distinct classes of inotropic agents that enhance cardiac contractility. This compound, Levosimendan, and Pimobendan primarily act by increasing the sensitivity of the cardiac troponin complex to calcium, leading to enhanced myofilament activation at a given calcium concentration. In contrast, Omecamtiv mecarbil directly targets the cardiac myosin heavy chain, modulating its interaction with actin.
Quantitative In Vitro Data Comparison
The following tables summarize the available in vitro data for this compound and its comparators. It is important to note that the data are compiled from various studies and the experimental conditions may differ. Direct head-to-head comparisons in the same experimental setup are limited in the publicly available literature.
Table 1: Effect on Myofibril ATPase Activity
| Compound | Assay Type | Parameter | Value | Species | Reference |
| This compound | Cardiac Myofibril ATPase | AC40 | Low micromolar range | Not Specified | [1] |
| Omecamtiv mecarbil | Actin-activated Myosin ATPase | EC50 (inhibition) | 0.52 ± 0.10 µM | Human β-cardiac myosin | [2] |
AC40: Concentration resulting in a 40% increase in ATPase activity. EC50: Half-maximal effective concentration. Note: Omecamtiv mecarbil's effect on ATPase is complex; it slows the maximal ATPase rate while dramatically reducing the actin concentration required for half-maximal activation.[2]
Table 2: Effect on Myofilament Calcium Sensitivity in Skinned Cardiac Fibers/Myocytes
| Compound | Parameter | Effect | Concentration | Species | Reference |
| This compound | EC50 for Ca2+ | 16%-25% reduction | 1 µM | Human (HFrEF, HFpEF myocytes) | [3][4] |
| Tmax | 16%-50% increase | 1 µM | Human (HFrEF, HFpEF myocytes) | [3][4] | |
| Levosimendan | pCa50 | Leftward shift | Not Specified | Not Specified | [5] |
| Pimobendan | pCa-tension relationship | Leftward shift by 0.15-0.20 pCa units | 50 µM | Not Specified | [6] |
| Ca2+ sensitivity | Sensitizing effect began at 0.01 µM | 0.01 µM | Human (failing myocardium) | [7] | |
| Omecamtiv mecarbil | pCa50 | Leftward shift (ΔpCa50: 0.11) | 0.1 µM | Rat (cardiomyocytes) | [8][9] |
| pCa50 | Leftward shift (ΔpCa50: 0.34) | 1 µM | Rat (cardiomyocytes) | [8][9] | |
| Ca2+ sensitivity | EC50: 0.08 ± 0.01 µM | Not Applicable | Rat (cardiomyocytes) | [8][9] |
pCa50: The negative logarithm of the calcium concentration required for half-maximal activation. A leftward shift indicates increased calcium sensitivity. Tmax: Maximum tension.
Experimental Protocols
Myofibril ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by isolated cardiac myofibrils, which is an indicator of the actin-myosin cross-bridge cycling rate.
1. Myofibril Isolation:
-
Cardiac tissue is homogenized in a low-ionic-strength buffer containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to pellet the myofibrils.
-
The pellet is washed and resuspended in a final assay buffer.
2. ATPase Assay:
-
The myofibril suspension is incubated at a controlled temperature (e.g., 25°C or 37°C) in a reaction buffer containing Mg-ATP and varying concentrations of free calcium, buffered with EGTA.
-
The test compound (e.g., this compound) or vehicle is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time, often using a colorimetric method (e.g., malachite green assay).
-
Data are typically plotted as ATPase activity versus the negative logarithm of the free calcium concentration (pCa) to determine the pCa50 and maximal ATPase activity. For activators like this compound, an AC40 (the concentration that produces 40% of the maximal activation) may be determined at a fixed, sub-maximal calcium concentration.[1]
Skinned Cardiac Fiber Tension Assay
This technique allows for the direct measurement of force production by the myofilaments in response to calcium, independent of sarcolemmal ion channels and intracellular calcium handling.
1. Fiber Preparation:
-
Small bundles of cardiac muscle fibers are dissected from the ventricular wall.
-
The sarcolemma is chemically permeabilized ("skinned") using a detergent such as Triton X-100, which removes the cell membrane while leaving the myofilaments intact.
2. Experimental Setup:
-
A single skinned fiber or a small bundle is mounted between a force transducer and a motor.
-
The fiber is bathed in a series of solutions with precisely controlled free calcium concentrations (pCa solutions), typically ranging from pCa 9.0 (relaxing solution) to pCa 4.5 (maximal activating solution).
3. Force Measurement:
-
The fiber is first relaxed in a pCa 9.0 solution.
-
It is then exposed to solutions with increasing calcium concentrations, and the steady-state isometric force (tension) generated at each pCa is recorded.
-
The test compound (e.g., a calcium sensitizer) is added to the bathing solutions to assess its effect on the force-pCa relationship.
-
A leftward shift in the force-pCa curve indicates an increase in myofilament calcium sensitivity (a lower calcium concentration is required to produce 50% of the maximal force). The pCa50 value is determined from the sigmoidal fit of the force-pCa data.
Signaling Pathways and Experimental Workflows
Calcium Sensitization of the Cardiac Troponin Complex
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium sensitizers: What have we learned over the last 25 years? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Study of Various Ionotropic Calcium Sensitizing Drugs in Congestive Heart Failure Treatment [pubs.sciepub.com]
- 6. Structures reveal details of small molecule binding to cardiac troponin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of calcium sensitizers on intracellular calcium handling and myocardial energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Small Molecule Calcium Sensitizers for Cardiac Troponin C: A Combined Virtual and Experimental Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Nelutroctiv and Dobutamine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Nelutroctiv, a novel cardiac troponin activator, and dobutamine, a well-established beta-adrenergic agonist. The information is compiled from preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these two inotropic agents.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. Inotropic agents are a cornerstone of therapy for acute decompensated heart failure, aiming to improve cardiac contractility and output. Dobutamine has been a standard-of-care inotrope for decades, while this compound represents a new class of drugs with a distinct mechanism of action. This guide will objectively compare their in vivo efficacy based on available preclinical data.
Mechanisms of Action
Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[1] This stimulation activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1] PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium concentration and enhanced myocardial contractility.[1]
This compound is a selective cardiac troponin activator.[2][3] It directly targets the cardiac troponin complex, a key protein in the sarcomere responsible for regulating muscle contraction.[2][3] By binding to troponin, this compound increases its sensitivity to calcium, leading to a greater degree of actin-myosin cross-bridge formation and, consequently, enhanced cardiac contractility without significantly altering intracellular calcium concentrations.[2][3]
Signaling Pathway Diagrams
References
- 1. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Nelutroctiv's Cross-Reactivity with Troponin from Various Species
For Researchers, Scientists, and Drug Development Professionals
Nelutroctiv (formerly CK-136) is a novel, selective cardiac troponin activator designed to enhance cardiac contractility by increasing the sensitivity of the cardiac sarcomere to calcium.[1][2][3] This guide provides a comparative overview of this compound's activity across different species, presenting available quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental assessment.
Quantitative Cross-Reactivity Data
This compound has been evaluated in several preclinical species, including rats, dogs, and cynomolgus monkeys, demonstrating its activity in vivo.[2][4] While direct quantitative data on the binding affinity of this compound to troponin from a wide range of species is limited in publicly available literature, its effects on cardiac function and myofibril activity have been documented. The primary mechanism of action is through the sensitization of the cardiac troponin complex to calcium, which has been demonstrated in bovine cardiac myofibrils.[2]
The following table summarizes the available data on the effects of this compound in different species. It is important to note that direct comparisons of potency (e.g., EC50 or AC40 values) across different species' troponin are not explicitly provided in the primary literature.
| Species | Assay Type | Observed Effect | Reference |
| Human | Permeabilized Myocytes | 1 µM this compound reduced EC50 for calcium by 16-25% and increased maximum tension by 16-50%. | [1] |
| Rat (Sprague-Dawley) | In vivo Echocardiography | Concentration-dependent increases in fractional shortening. | [1][5] |
| Bovine | Cardiac Myofibril ATPase Assay | Sensitizes ATPase activity to activation by calcium. | [2] |
| Dog (Beagle) | Pharmacokinetic Studies | The drug was tested and showed activity. | [2] |
| Monkey (Cynomolgus) | Pharmacokinetic Studies | The drug was tested and showed activity. | [2][4] |
Signaling Pathway of this compound
This compound exerts its effect by binding to the cardiac troponin complex, a key regulator of muscle contraction. This binding event allosterically modulates the complex, increasing its sensitivity to calcium ions. As a result, at any given calcium concentration, there is a greater activation of the actin-myosin cross-bridge cycle, leading to enhanced cardiac muscle contraction.
Experimental Protocols
The following are descriptions of key in vitro assays used to characterize the activity of this compound.
Cardiac Myofibril ATPase Assay
This assay is used to determine the effect of a compound on the calcium-sensitive ATPase activity of cardiac myofibrils.
Protocol:
-
Preparation of Cardiac Myofibrils: Isolate myofibrils from cardiac tissue (e.g., bovine ventricle) through a series of homogenization and centrifugation steps in a buffered solution to maintain structural and functional integrity.
-
ATPase Activity Measurement: The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (Pi) or ADP. A common method is a coupled-enzyme assay where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Assay Conditions:
-
A range of free calcium concentrations is used to determine the pCa-ATPase relationship.
-
Myofibrils are incubated with varying concentrations of this compound or a vehicle control.
-
The reaction is initiated by the addition of ATP.
-
-
Data Analysis: The ATPase activity is plotted against the calcium concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the calcium concentration for 50% maximal activation) and the maximal ATPase activity. The "AC40" value, the concentration of the compound that results in a 40% increase in the cardiac myofibril ATP hydrolysis rate, is also determined.[6]
Reconstituted Sarcomere Assay
This assay is employed to identify the specific component of the sarcomere that a compound interacts with.
Protocol:
-
Protein Purification: Purify the individual components of the sarcomere from both cardiac and skeletal muscle. This includes myosin, actin, tropomyosin, and the troponin complex (or its individual subunits).
-
Reconstitution of Sarcomeres: Combine the purified proteins in different combinations to create "hybrid" sarcomeres. For example, cardiac myosin can be combined with skeletal thin filaments (actin, tropomyosin, and troponin), and vice versa.
-
Activity Measurement: Measure the ATPase activity of each reconstituted sarcomere preparation in the presence and absence of this compound.
-
Data Analysis: By comparing the activity of the different hybrid sarcomeres, the specific component targeted by the compound can be identified. For this compound, activation is only observed in reconstituted sarcomeres containing the cardiac thin filament, indicating that its target is a component of this filament.[6][7]
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for assessing the cross-species reactivity of a cardiac troponin activator like this compound.
Conclusion
This compound is a promising cardiac troponin activator with demonstrated in vivo activity in multiple preclinical species, including rats, dogs, and monkeys. Its mechanism of action involves sensitizing the cardiac troponin complex to calcium, a process that has been confirmed using bovine cardiac myofibrils. While comprehensive quantitative data on its direct interaction with troponin from a wide array of species is not yet publicly available, the existing evidence suggests that this compound is a potent and selective cardiac sarcomere activator. Further studies are warranted to fully elucidate its cross-reactivity profile, which will be crucial for its continued development and potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nelutroctiv: A Procedural Guide
For research, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Nelutroctiv is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with manufacturer-mandated disposal procedures for this compound (CK-136) is not publicly available, established best practices for the disposal of research-grade pharmaceutical compounds provide a clear framework for its safe management. This guide offers a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of specific disposal instructions, this compound and any materials contaminated with it should be treated as hazardous chemical waste. This approach ensures the highest level of safety and environmental protection. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Operational Disposal Plan for this compound
This plan outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Segregation and Collection: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as contaminated items such as weighing papers, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant container for liquid hazardous waste.
-
Do not mix this compound solutions with other chemical waste streams unless their compatibility is known.
-
3. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled.
| Information to Include on Label | Example |
| "Hazardous Waste" | Hazardous Waste |
| Chemical Name(s) | This compound (CK-136) |
| Approximate Concentration | ~10 mg/mL in DMSO |
| Hazard(s) | Toxic, Irritant (Assumed) |
| Date of Accumulation Start | [Date] |
| Laboratory/Principal Investigator | [Your Lab/PI Name] |
4. Storage of Hazardous Waste: Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.
-
Ensure containers are kept securely closed except when adding waste.
-
Follow institutional guidelines regarding the maximum volume of hazardous waste allowed in an SAA.
5. Final Disposal Procedure: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you have a specific, approved protocol from your EHS office.
-
For investigational drugs like this compound, incineration by a licensed facility is the generally accepted and required method of destruction.[1]
Mechanism of Action: this compound Signaling Pathway
This compound is a selective cardiac troponin activator.[2][3] It enhances the sensitivity of the cardiac sarcomere to calcium, thereby increasing the force of contraction without significantly altering intracellular calcium concentrations.[2][3][4] The diagram below illustrates this mechanism.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Nelutroctiv (CK-136)
Disclaimer: This document provides recommended procedures for handling Nelutroctiv in a laboratory setting based on general safety protocols for investigational small molecules. An official Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all applicable local, state, and federal regulations.
Overview
This compound (also known as CK-136) is an orally active, selective cardiac troponin activator being investigated for cardiovascular diseases associated with reduced cardiac contractility.[1][2][3] As a novel chemical entity, its full toxicological properties are not yet fully understood. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it is potentially hazardous upon inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form. This is considered a minimum requirement and may need to be augmented based on the specific procedures and risk assessments conducted by the user's institution.[4][5][6][7][8]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Solid Form (Powder) | Solution Form (e.g., in DMSO) |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.[7] | Nitrile gloves (or other chemically resistant gloves appropriate for the solvent) are required.[6][7] |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[7] | ANSI-approved safety glasses with side shields or chemical splash goggles.[7] |
| Body Protection | A buttoned lab coat is required.[6][7] Consider a disposable gown when handling larger quantities. | A buttoned lab coat is required.[6][7] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation. | Not typically required if handled in a well-ventilated area or fume hood. Assess the volatility of the solvent. |
Handling and Storage Procedures
3.1. Engineering Controls:
-
Solid Form: All weighing and aliquoting of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Solutions: Handling of stock solutions and subsequent dilutions should also be conducted in a chemical fume hood.
3.2. Storage:
-
This compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
3.3. Experimental Workflow:
The following diagram illustrates the general workflow for handling this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (CK-136), a Selective Cardiac Troponin Activator for the Treatment of Cardiovascular Diseases Associated with Reduced Cardiac Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. pharmastate.academy [pharmastate.academy]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. aspr.hhs.gov [aspr.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
